molecular formula C20H28O4 B12368261 CAY10514

CAY10514

Cat. No.: B12368261
M. Wt: 332.4 g/mol
InChI Key: ZQRYAWVNSTVEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10514 is a useful research compound. Its molecular formula is C20H28O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 8-hydroxy-8-(2-pentoxyphenyl)oct-5-ynoate

InChI

InChI=1S/C20H28O4/c1-3-4-11-16-24-19-14-10-9-12-17(19)18(21)13-7-5-6-8-15-20(22)23-2/h9-10,12,14,18,21H,3-4,6,8,11,13,15-16H2,1-2H3

InChI Key

ZQRYAWVNSTVEIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1C(CC#CCCCC(=O)OC)O

Origin of Product

United States

Foundational & Exploratory

CAY10514: A Technical Guide for Researchers on a Dual PPARα/γ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, CAY10514 presents a valuable tool for investigating the intricate roles of Peroxisome Proliferator-Activated Receptors (PPARs) in metabolic diseases and beyond. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental applications, and the underlying signaling pathways.

This compound is a synthetic, aromatic analog of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) that functions as a potent dual agonist for both PPARα and PPARγ. Its ability to activate both of these nuclear receptors simultaneously makes it a subject of significant interest in research focused on type 2 diabetes, obesity, and other metabolic disorders.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its activity on the two PPAR subtypes.

ParameterPPARαPPARγReference
EC50 0.173 µM0.642 µM[1]

EC50 (Half-maximal effective concentration): The concentration of this compound required to elicit a half-maximal response from the respective PPAR receptor.

Mechanism of Action: The PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in the regulation of glucose and lipid metabolism. There are three main isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ. This compound specifically targets PPARα and PPARγ.

Upon activation by a ligand such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in various metabolic processes.

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to:

  • Increased fatty acid uptake and oxidation.

  • Reduced triglyceride levels.

  • Modulation of inflammation.

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis and insulin sensitivity. Its activation results in:

  • Enhanced glucose uptake in peripheral tissues.

  • Improved insulin sensitivity.

  • Differentiation of pre-adipocytes into mature fat cells.

The dual agonism of this compound allows for the simultaneous activation of both these pathways, offering a multi-faceted approach to studying metabolic regulation.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cytoplasm / Nucleus cluster_dimerization This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds PPARa_RXR PPARα-RXR Heterodimer PPARg_RXR PPARγ-RXR Heterodimer RXR RXR PPRE PPRE (DNA Response Element) TargetGenes Target Gene Transcription PPRE->TargetGenes MetabolicEffects_a Increased Fatty Acid Oxidation Reduced Triglycerides TargetGenes->MetabolicEffects_a MetabolicEffects_g Improved Insulin Sensitivity Enhanced Glucose Uptake TargetGenes->MetabolicEffects_g PPARa_RXR->PPRE PPARg_RXR->PPRE

This compound activates PPARα and PPARγ signaling.

Experimental Protocols

Detailed methodologies for key experiments involving PPAR agonists like this compound are provided below. These protocols serve as a foundation for researchers to design and execute their studies.

Cell-Based Reporter Gene Assay for PPARα/γ Activation

This assay is a standard method to quantify the ability of a compound to activate PPARα or PPARγ in a cellular context.

Objective: To determine the EC50 value of this compound for PPARα and PPARγ.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for a GAL4-PPARα-LBD or GAL4-PPARγ-LBD fusion protein.

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.

  • Control plasmid expressing Renilla luciferase (for normalization).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transfection reagent.

  • This compound.

  • Luciferase assay system.

  • Luminometer.

Methodology:

  • Cell Culture: Maintain HEK293T cells in standard growth medium.

  • Transfection: Co-transfect the cells with the appropriate GAL4-PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for an additional 24 hours.

  • Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Reporter_Assay_Workflow Start Start: Cell Culture (HEK293T) Transfection Co-transfection: - GAL4-PPAR-LBD Plasmid - Luciferase Reporter Plasmid - Renilla Control Plasmid Start->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat with this compound (Serial Dilutions) Incubation1->Treatment Incubation2 Incubate for 24 hours Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Measurement Measure Luciferase Activity (Firefly & Renilla) Lysis->Measurement Analysis Data Analysis: - Normalize Firefly to Renilla - Plot Dose-Response Curve - Calculate EC50 Measurement->Analysis End End Analysis->End

Workflow for a PPAR reporter gene assay.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is used to measure the change in the expression of PPAR target genes following treatment with this compound.

Objective: To quantify the induction of PPARα and PPARγ target gene expression by this compound.

Materials:

  • Relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH).

  • qPCR instrument.

Methodology:

  • Cell Treatment: Treat the cells with this compound at a desired concentration for a specific time period (e.g., 24 hours). Include a vehicle-treated control group.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in target gene expression in this compound-treated cells relative to the vehicle-treated control, normalized to the housekeeping gene.

In Vivo Studies in Animal Models of Metabolic Disease

Objective: To evaluate the effect of this compound on glucose tolerance and lipid profiles in a diabetic animal model.

Materials:

  • Zucker diabetic fatty (ZDF) rats.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Glucometer and test strips.

  • Equipment for blood collection.

  • Assay kits for measuring plasma insulin, triglycerides, and cholesterol.

Methodology:

  • Animal Acclimation: Acclimate the ZDF rats to the housing conditions for at least one week.

  • Grouping and Treatment: Randomly assign the animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the treatment daily via oral gavage for a specified duration (e.g., 4 weeks).

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose bolus orally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Blood and Tissue Collection: At the end of the study, collect blood samples for the analysis of plasma insulin, triglycerides, and cholesterol. Tissues such as the liver and adipose tissue can also be collected for further analysis (e.g., gene expression, histology).

  • Data Analysis: Analyze the data for significant differences between the treatment groups. For the OGTT, calculate the area under the curve (AUC) for glucose.

InVivo_Workflow Start Start: Animal Acclimation (ZDF Rats) Grouping Random Grouping & Daily Treatment (Vehicle, this compound) Start->Grouping TreatmentPeriod Treatment Period (e.g., 4 weeks) Grouping->TreatmentPeriod OGTT Oral Glucose Tolerance Test (OGTT) TreatmentPeriod->OGTT Collection Blood & Tissue Collection OGTT->Collection Analysis Biochemical & Molecular Analysis Collection->Analysis End End Analysis->End

General workflow for an in vivo study.

Conclusion

This compound serves as a potent and valuable research tool for dissecting the complex and interconnected roles of PPARα and PPARγ in metabolic health and disease. Its dual agonist activity provides a unique opportunity to explore the synergistic effects of activating both pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and conduct rigorous investigations into the therapeutic potential of dual PPARα/γ agonism. As with any research compound, careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining meaningful and reproducible results.

References

The Use of JWH 398-d9 as an Internal Standard for the Quantitative Analysis of JWH 398 by Gas Chromatography-Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of JWH 398-d9 as an internal standard for the precise quantification of the synthetic cannabinoid JWH 398 using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results in forensic toxicology, clinical chemistry, and drug development, as it effectively compensates for variations in sample preparation and instrument response.

Introduction to JWH 398 and the Role of Internal Standards

JWH 398 is a potent synthetic cannabinoid belonging to the naphthoylindole family.[1] Like other compounds in this class, it acts as a full agonist at the CB1 and CB2 cannabinoid receptors, producing psychoactive effects similar to or more intense than Δ9-tetrahydrocannabinol (THC), the primary active component of cannabis.[2] The clandestine nature of its production and its variable concentrations in "herbal incense" products necessitate reliable analytical methods for its detection and quantification.[3]

Quantitative analysis by GC-MS is susceptible to various sources of error, including sample loss during extraction and derivatization, as well as fluctuations in injection volume and instrument sensitivity. An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. A stable isotope-labeled internal standard, such as JWH 398-d9, is the gold standard for this purpose. It co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, thereby providing a reliable reference for quantification.

Physicochemical Properties of JWH 398 and JWH 398-d9

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.

PropertyJWH 398JWH 398-d9
Formal Name (4-chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone(4-chloro-1-naphthalenyl)(1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)-methanone[4]
Chemical Formula C₂₄H₂₂ClNOC₂₄H₁₃D₉ClNO[4]
Formula Weight 375.9385.0[4]
Purity ≥98% (typical)≥98% (for the unlabeled analog)[4]
Deuterium Incorporation N/A≥99% deuterated forms (d₁-d₉); ≤1% d₀[4]
Appearance Crystalline solid (typical)Provided as a solution in methanol[4]

Table 1: Physicochemical properties of JWH 398 and its deuterated internal standard, JWH 398-d9.

Experimental Protocol: Quantitative Analysis of JWH 398 in Herbal Matrices by GC-MS

The following protocol outlines a general procedure for the extraction and quantitative analysis of JWH 398 from a complex botanical matrix using JWH 398-d9 as an internal standard. This method is based on established protocols for the analysis of synthetic cannabinoids in similar matrices.[3]

Materials and Reagents
  • JWH 398 analytical standard

  • JWH 398-d9 internal standard solution (e.g., 100 µg/mL in methanol)[4]

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Homogenizer or grinder

  • Centrifuge

  • GC-MS system with a triple quadrupole or single quadrupole mass spectrometer

Sample Preparation and Extraction
  • Homogenization: A representative sample of the herbal material (typically 50-100 mg) is accurately weighed and homogenized to a fine powder to ensure uniformity.

  • Fortification with Internal Standard: An appropriate volume of the JWH 398-d9 internal standard solution is added to the homogenized sample to achieve a final concentration within the linear range of the calibration curve (e.g., 100 ng/mL).

  • Extraction: The fortified sample is extracted with a suitable solvent, such as methanol or a chloroform:methanol mixture. This is typically performed by vortexing and sonication, followed by centrifugation to pellet the solid material.

  • Solvent Evaporation: The supernatant is carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution: The dried extract is reconstituted in a small, precise volume of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis.

G cluster_sample_prep Sample Preparation Homogenization Homogenize Herbal Sample Fortification Fortify with JWH 398-d9 Homogenization->Fortification Add IS Extraction Solvent Extraction Fortification->Extraction Centrifugation Centrifuge Extraction->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Inject into GC-MS

GC-MS Sample Preparation Workflow
GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of synthetic cannabinoids. Optimization may be required for specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program Initial 150 °C, hold 1 min, ramp to 300 °C at 20 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 7000 Series Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: Suggested GC-MS parameters for the analysis of JWH 398.

Mass Spectrometry and Fragmentation

In the absence of a publicly available EI mass spectrum for JWH 398-d9, the mass transitions for the internal standard are inferred based on the known transitions for JWH 398 and the +9 Da mass shift from the deuterium labeling. The primary fragmentation of naphthoylindoles in EI-MS typically involves cleavage at the carbonyl bridge.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
JWH 398 31818923
JWH 398-d9 (inferred) 32718923

Table 3: Multiple Reaction Monitoring (MRM) transitions for JWH 398 and inferred transitions for JWH 398-d9. The precursor ion for JWH 398 is based on published data, and the product ion corresponds to the 4-chloronaphthoyl fragment.[3]

G cluster_fragmentation EI Fragmentation of JWH 398 JWH398 JWH 398 (m/z 375) Fragment1 Chloronaphthoyl fragment (m/z 189) JWH398->Fragment1 Cleavage Fragment2 Pentylindole fragment (m/z 186) JWH398->Fragment2 Cleavage

Proposed EI Fragmentation of JWH 398

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using standards of known JWH 398 concentrations, each fortified with a constant amount of the JWH 398-d9 internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of JWH 398 in unknown samples is then determined from this calibration curve.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical results. Key validation parameters include:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity and Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative standard deviation (RSD) ≤ 15%
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.Assessed by comparing the response of the analyte in a standard solution to its response in a matrix extract

Table 4: Key parameters for the validation of a quantitative GC-MS method.

Conclusion

The use of JWH 398-d9 as an internal standard is essential for the accurate and precise quantification of JWH 398 by GC-MS. Its chemical similarity to the analyte ensures that it behaves comparably during sample preparation and analysis, thereby correcting for potential variations and improving the overall reliability of the results. The methodologies and data presented in this guide provide a robust framework for researchers and analytical scientists to develop and validate methods for the detection and quantification of this potent synthetic cannabinoid.

References

CAY10514: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This technical guide provides comprehensive information on CAY10514, a dual agonist of peroxisome proliferator-activated receptor α (PPARα) and PPARγ. Targeted at researchers, scientists, and drug development professionals, this document outlines the compound's technical specifications, biological activity, and handling instructions, alongside detailed experimental context from peer-reviewed literature.

Product Information

This compound is supplied by Cayman Chemical. It is an aromatic analog of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE).

Chemical and Physical Properties
PropertyValue
Supplied As A solution in methyl acetate
Storage -20°C
Stability At least one year
Solubility (Ethanol) Approximately 30 mg/mL
Solubility (DMSO) Approximately 30 mg/mL
Solubility (DMF) Approximately 30 mg/mL
Aqueous Solubility Sparingly soluble in aqueous buffers. For maximum solubility, dilute the methyl acetate solution with the aqueous buffer of choice. In a 1:3 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.25 mg/mL. Aqueous solutions are not recommended for storage for more than one day.
Biological Activity

This compound functions as a dual agonist for PPARα and PPARγ, two key nuclear receptors involved in the regulation of lipid and glucose metabolism.[1] The activation of these receptors plays a crucial role in various physiological processes, making them attractive therapeutic targets for metabolic diseases.

TargetEC₅₀ Value
PPARα0.173 µM
PPARγ0.642 µM

Supplier Information

  • Primary Supplier: Cayman Chemical

  • Contact Information: Available on the Cayman Chemical website.

  • Product Inquiries: For quotes, availability, and technical support, please contact Cayman Chemical directly.

Safety and Handling

  • General Handling: Handle in a well-ventilated area. Avoid direct contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Storage: Store at -20°C in the original container. Keep tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Mechanism of Action: PPARα and PPARγ Signaling

This compound exerts its biological effects by activating both PPARα and PPARγ. These receptors, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Activation of PPARα is primarily associated with the regulation of fatty acid catabolism, while PPARγ activation is a key regulator of adipogenesis and insulin sensitivity.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Activates PPARg PPARγ This compound->PPARg Activates Heterodimer_a PPARα-RXR Heterodimer PPARa->Heterodimer_a Heterodimer_g PPARγ-RXR Heterodimer PPARg->Heterodimer_g RXR RXR RXR->Heterodimer_a RXR->Heterodimer_g PPRE PPRE Heterodimer_a->PPRE Binds to Heterodimer_g->PPRE Binds to TargetGenes_a Target Genes (Fatty Acid Catabolism) PPRE->TargetGenes_a Regulates Transcription TargetGenes_g Target Genes (Adipogenesis, Insulin Sensitivity) PPRE->TargetGenes_g Regulates Transcription

This compound activates PPARα and PPARγ, leading to gene transcription.

Experimental Protocols

The following experimental methodologies are based on the synthesis and biological evaluation of this compound as described in the primary literature.

General Synthesis Workflow

The synthesis of this compound and its analogs involves a multi-step organic synthesis process. A generalized workflow is depicted below. For specific reaction conditions, reagents, and purification methods, it is imperative to consult the original publication by Caijo, F., et al.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Key Intermediate Synthesis Start->Step1 Step2 Step 2: Side Chain Introduction Step1->Step2 Step3 Step 3: Modification of Aromatic Core Step2->Step3 Step4 Step 4: Final Analog Synthesis Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

A generalized workflow for the synthesis of this compound.
Biological Evaluation: PPAR Activation Assay

The activity of this compound as a PPAR agonist can be determined using a cell-based transactivation assay.

Objective: To quantify the dose-dependent activation of PPARα and PPARγ by this compound.

Materials:

  • Mammalian cell line (e.g., HEK293, CHO)

  • Expression vectors for full-length human PPARα and PPARγ

  • Reporter vector containing a PPRE driving the expression of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Positive control agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ)

  • Luciferase assay system

  • Luminometer

Methodology:

  • Cell Culture: Maintain the chosen cell line in appropriate culture conditions.

  • Transfection: Co-transfect the cells with the PPAR expression vector, the PPRE-reporter vector, and a control vector for normalization (e.g., β-galactosidase).

  • Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of this compound, a positive control, or vehicle control.

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells to release the cellular contents, including the reporter enzyme.

  • Reporter Assay: Measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer. Normalize the reporter activity to the control vector expression.

  • Data Analysis: Plot the normalized reporter activity against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value.

Assay_Workflow Start Cell Culture Transfection Co-transfection: PPARExpression Vector + PPRE-Reporter Vector Start->Transfection Treatment Compound Treatment: This compound, Controls, Vehicle Transfection->Treatment Incubation Incubation (18-24 hours) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Reporter Gene Assay (e.g., Luciferase) Lysis->Assay Analysis Data Analysis: Dose-Response Curve & EC₅₀ Assay->Analysis Result Quantification of PPAR Activation Analysis->Result

Workflow for a PPAR activation cell-based assay.

Certificate of Analysis (CoA)

A Certificate of Analysis is a batch-specific document that provides detailed quality control data. While a generic CoA is not available, a typical CoA for a chemical compound like this compound would include:

  • Product Name and Catalog Number: this compound

  • Lot Number: A unique identifier for the specific production batch.

  • Appearance: Visual description of the product (e.g., a clear, colorless solution).

  • Purity: Determined by an analytical method such as HPLC or GC-MS.

  • Identity: Confirmed by methods like ¹H-NMR or Mass Spectrometry.

  • Concentration: The concentration of the compound in the supplied solution.

  • Date of Analysis and Release Date.

To obtain a CoA for a specific lot of this compound, please contact the supplier with the relevant lot number.

References

The Role of Deuterated JWH-398 in Advanced Cannabinoid Analysis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated JWH-398 as an internal standard in the quantitative analysis of synthetic cannabinoids. JWH-398, a member of the naphthoylindole family of synthetic cannabinoids, and its deuterated analog are crucial tools in forensic toxicology, clinical chemistry, and drug metabolism studies. The use of a stable isotope-labeled internal standard like deuterated JWH-398 is paramount for achieving the accuracy and precision required in regulated and research environments.

Introduction to JWH-398 and the Need for Deuterated Standards

JWH-398 is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2.[1][2] Like other synthetic cannabinoids, it has been illicitly included in herbal smoking mixtures.[3][4] Due to its potent psychoactive effects and potential for abuse, accurate and reliable methods for its detection and quantification in biological matrices are essential.

Analytical methods, particularly those based on mass spectrometry, can be susceptible to variations in sample preparation, instrument response, and matrix effects.[5] The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard for correcting these variations.[6] Deuterated JWH-398 serves as an ideal internal standard for the quantification of JWH-398, as it co-elutes chromatographically with the unlabeled analyte and experiences similar ionization and fragmentation, ensuring reliable correction for any analytical variability.

Synthesis of Deuterated JWH-398

Conceptual Synthesis Workflow:

cluster_synthesis Conceptual Synthesis of Deuterated JWH-398 indole (1-Naphthoyl)indole reaction N-Alkylation Reaction indole->reaction alkyl_halide Deuterated Alkyl Halide (e.g., 1-bromo-pentane-d5) alkyl_halide->reaction base Base (e.g., Potassium Hydroxide) base->reaction solvent Solvent (e.g., Acetone/DMF) solvent->reaction product Deuterated JWH-398 (e.g., JWH-398-d5) purification Purification (e.g., HPLC) product->purification reaction->product

Caption: Conceptual workflow for the synthesis of deuterated JWH-398.

Metabolism of JWH-398

Specific in-vitro metabolism studies for JWH-398 are not extensively published. However, based on the well-documented metabolism of structurally similar JWH compounds like JWH-018, the primary metabolic pathways for JWH-398 are predictable.[8][9][10] The metabolism is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[8]

The main metabolic transformations include:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the N-pentyl chain is a major metabolic route.

  • Carboxylation: Further oxidation of the hydroxylated pentyl chain leads to the formation of a carboxylic acid metabolite.

  • N-dealkylation: Cleavage of the N-pentyl chain.

  • Glucuronidation: The hydroxylated metabolites can be further conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[11]

Anticipated Metabolic Pathway of JWH-398:

cluster_metabolism Anticipated Metabolic Pathway of JWH-398 JWH398 JWH-398 hydroxylated Hydroxylated Metabolites JWH398->hydroxylated CYP450 (Hydroxylation) dealkylated N-dealkylated Metabolites JWH398->dealkylated CYP450 (N-dealkylation) carboxylated Carboxylic Acid Metabolites hydroxylated->carboxylated Oxidation glucuronidated Glucuronidated Metabolites hydroxylated->glucuronidated UGT (Glucuronidation)

Caption: Anticipated metabolic pathway of JWH-398 in humans.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of synthetic cannabinoids in biological matrices due to its high sensitivity and selectivity.[3][4][5][12]

Sample Preparation

The choice of sample preparation technique depends on the biological matrix.

Urine: A common procedure for urine samples involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes.[4]

Blood/Plasma: For blood or plasma samples, protein precipitation is often the initial step, followed by LLE or SPE.[3]

Experimental Protocol: Solid-Phase Extraction (SPE) of Urine Samples

  • To 1 mL of urine, add 10 µL of the deuterated JWH-398 internal standard solution.

  • Add 50 µL of 0.4 M ammonium acetate buffer (pH 4.0) and 2000 units of β-glucuronidase.

  • Vortex and incubate the sample at 55°C for 2 hours to facilitate enzymatic hydrolysis.

  • After cooling to room temperature, precipitate proteins by adding 190 µL of acetonitrile, vortex, and centrifuge for 10 minutes at 15,000 x g.

  • Load the supernatant onto a conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[4]

Workflow for Urine Sample Preparation:

cluster_workflow Urine Sample Preparation Workflow start Urine Sample add_is Add Deuterated JWH-398 start->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis precipitation Protein Precipitation hydrolysis->precipitation spe Solid-Phase Extraction (SPE) precipitation->spe elution Elution spe->elution reconstitution Reconstitution in Mobile Phase elution->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for the preparation of urine samples for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of JWH-398. These parameters are based on published methods for a range of synthetic cannabinoids, including JWH-398.[3][4]

Table 1: Typical LC-MS/MS Parameters for JWH-398 Analysis

ParameterTypical Value
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature45°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Desolvation Temperature450°C
Source Temperature150°C
Capillary Voltage2.5 kV
Quantitative Data and Method Validation

A validated LC-MS/MS method for JWH-398 would typically include the following parameters. The data presented below is a compilation from various sources analyzing multiple synthetic cannabinoids, including JWH-398.[1][13][14]

Table 2: MRM Transitions for JWH-398 and Potential Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
JWH-398382.2155.1
JWH-398-d5 (Internal Standard)387.2155.1
JWH-398 N-hydroxypentyl398.2155.1
JWH-398 pentanoic acid412.2155.1

Table 3: Typical Method Validation Parameters

ParameterTypical Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Accuracy (% bias)85 - 115%
Precision (% RSD)< 15%
Recovery70 - 120%

Cannabinoid Receptor Signaling

JWH-398, like other JWH compounds, exerts its pharmacological effects primarily through the activation of the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[15][16][17][18][19]

  • CB1 Receptors: Predominantly found in the central nervous system, their activation is responsible for the psychoactive effects of cannabinoids.

  • CB2 Receptors: Primarily located in the immune system and peripheral tissues, their activation is associated with immunomodulatory effects.

Upon agonist binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[15][16]

Canonical Cannabinoid Receptor Signaling Pathway:

cluster_signaling Canonical Cannabinoid Receptor Signaling ligand JWH-398 (Agonist) receptor CB1/CB2 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases production of pka Protein Kinase A camp->pka Reduces activation of cellular_response Cellular Response pka->cellular_response Modulates

Caption: Simplified diagram of the canonical signaling pathway activated by JWH-398.

Conclusion

Deuterated JWH-398 is an indispensable tool for the accurate and reliable quantification of JWH-398 in various biological matrices. Its use as an internal standard in LC-MS/MS analysis mitigates analytical variability, ensuring high-quality data for forensic, clinical, and research applications. A thorough understanding of the synthesis, metabolism, and analytical methodologies associated with JWH-398 and its deuterated analog is crucial for professionals in the fields of toxicology, pharmacology, and drug development. The continued development and validation of robust analytical methods will be essential for monitoring the prevalence and understanding the impact of new psychoactive substances.

References

CAY10514 and its Analogs: A Technical Guide to the Mechanism of Action of mPGES-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biosynthesis of PGE2 is a multi-step process, culminating in the isomerization of prostaglandin H2 (PGH2) to PGE2. This final step is catalyzed by prostaglandin E synthases (PGES). Of the three known PGES isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is of particular interest as a therapeutic target. Its expression is induced by pro-inflammatory stimuli, and it is functionally coupled with cyclooxygenase-2 (COX-2), leading to a significant increase in PGE2 production at sites of inflammation.

Selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. By targeting the terminal step in PGE2 synthesis, mPGES-1 inhibitors are hypothesized to reduce inflammation-driven PGE2 production without affecting the synthesis of other prostanoids that play crucial roles in physiological homeostasis, thereby mitigating the risk of cardiovascular and gastrointestinal side effects associated with COX inhibition.

This technical guide focuses on the mechanism of action of CAY10514 and its more extensively characterized structural analog, CAY10678, as representative inhibitors of mPGES-1. It provides a comprehensive overview of their inhibitory activity, the relevant signaling pathways, and detailed experimental protocols for their evaluation.

Core Mechanism of Action: Selective Inhibition of mPGES-1

The primary mechanism of action for this compound and its analogs is the potent and selective inhibition of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of PGH2 to the pro-inflammatory mediator PGE2.[2][3] By blocking the active site of mPGES-1, these inhibitors prevent the synthesis of PGE2, thereby reducing its downstream effects in inflammation, pain, and tumorigenesis.[3][4][5]

The Prostaglandin E2 Synthesis Pathway

The synthesis of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by the action of cyclooxygenase (COX) enzymes, primarily COX-2 during inflammation.[3] Subsequently, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[3][5] this compound and its analogs act at this terminal step.

PGE2 Synthesis Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation_Pain Inflammation, Pain, Fever, Cancer PGE2->Inflammation_Pain PLA2 Phospholipase A2 COX1_2 COX-1 / COX-2 mPGES1 mPGES-1 CAY10514_Analog This compound / Analogs CAY10514_Analog->mPGES1 Inhibition

Figure 1: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound and its analogs on mPGES-1.

Quantitative Data for CAY10678 (mPGES-1 Inhibitor III)

CAY10678 serves as a well-characterized standard for a potent and selective mPGES-1 inhibitor. The following tables summarize its inhibitory activity across various assays.

Table 1: In Vitro Enzyme Inhibition
Enzyme TargetSpeciesIC50 (µM)Reference
mPGES-1Human0.09[1]
mPGES-1Rat0.9[1]
Table 2: Selectivity Profile
Enzyme TargetConcentration Tested (µM)% InhibitionReference
COX-150Minimal Effect[1]
COX-250Minimal Effect[1]
Prostacyclin Synthase (PGIS)50Minimal Effect[1]
Hematopoietic PGDS50Minimal Effect[1]
Lipocalin-type PGDS5060[1]
Table 3: Cellular and Whole Blood Assay Activity
Assay TypeCell/MatrixStimulantEffectReference
Cellular AssayA549 cellsIL-1βDose-dependent reduction of PGE2[1]
Cellular AssayMouse MacrophagesLPSDose-dependent reduction of PGE2[1]
Whole Blood AssayHumanLPSDose-dependent reduction of PGE2[1]
Table 4: In Vivo Efficacy
Animal ModelEffectReference
Carrageenan-induced air pouch (mouse)Dose-dependent reduction of PGE2 and cell recruitment[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize mPGES-1 inhibitors like CAY10678.

In Vitro mPGES-1 Enzyme Activity Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant mPGES-1.

Objective: To determine the IC50 value of a test compound against recombinant mPGES-1.

Workflow:

Enzyme_Assay_Workflow Pre_incubation Pre-incubation with Test Compound (e.g., CAY10678) and Glutathione (GSH) Reaction_Initiation Add Substrate (PGH2) Pre_incubation->Reaction_Initiation Incubation Incubate for a defined time Reaction_Initiation->Incubation Reaction_Termination Stop Reaction (e.g., with SnCl2) Incubation->Reaction_Termination PGE2_Quantification Quantify PGE2 (e.g., ELISA or LC-MS/MS) Reaction_Termination->PGE2_Quantification Data_Analysis Calculate % Inhibition and IC50 PGE2_Quantification->Data_Analysis

Figure 2: Workflow for the in vitro mPGES-1 enzyme activity assay.

Detailed Methodology:

  • Enzyme Preparation: Recombinant human or rat mPGES-1 is prepared from E. coli membrane fractions.[5]

  • Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., CAY10678) in a sodium phosphate buffer containing glutathione (typically 2.5 mM) for 30 minutes at 4°C.[5]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2 (typically at a final concentration of 10 µM).[5]

  • Incubation: The reaction mixture is incubated for 90 seconds at room temperature.[5]

  • Reaction Termination: The reaction is stopped by the addition of a stopping solution, such as stannous chloride (SnCl2) in ethanol.

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

IL-1β-Stimulated PGE2 Production in A549 Cells

This cell-based assay assesses the ability of a compound to inhibit PGE2 production in a cellular context where mPGES-1 expression is induced by an inflammatory stimulus.

Objective: To evaluate the potency of a test compound in inhibiting induced PGE2 synthesis in human lung carcinoma A549 cells.

Detailed Methodology:

  • Cell Culture: Human A549 cells are cultured in DMEM/High glucose medium supplemented with 2% fetal calf serum.[2]

  • Induction of mPGES-1: To induce the expression of mPGES-1, the culture medium is replaced with fresh medium containing interleukin-1β (IL-1β) at a concentration of 1 ng/mL.[2]

  • Treatment: The cells are co-incubated with IL-1β and various concentrations of the test compound (e.g., CAY10678) or vehicle (DMSO) for 72 hours.[2]

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available PGE2 EIA kit.

  • Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.

LPS-Stimulated Human Whole Blood Assay

This ex vivo assay measures the inhibitory effect of a compound on PGE2 production in a complex biological matrix, providing a closer approximation to the in vivo situation.

Objective: To determine the potency of a test compound to inhibit LPS-induced PGE2 synthesis in human whole blood.

Detailed Methodology:

  • Blood Collection: Fresh human venous blood is collected from healthy volunteers into heparinized tubes.

  • Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO).

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples at a final concentration of 10 µg/mL to induce an inflammatory response and PGE2 production.[6]

  • Incubation: The samples are incubated for 24 hours at 37°C.[6]

  • Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

  • PGE2 Quantification: The concentration of PGE2 in the plasma is determined by LC-MS/MS or a specific EIA.[6]

  • Data Analysis: The dose-dependent inhibition of PGE2 production is used to calculate the IC50 value.

Carrageenan-Induced Paw Edema in Mice

This in vivo model of acute inflammation is used to evaluate the anti-inflammatory efficacy of a test compound.

Objective: To assess the ability of a test compound to reduce acute inflammation in a murine model.

Workflow:

In_Vivo_Workflow Compound_Admin Administer Test Compound (e.g., CAY10678) or Vehicle Inflammation_Induction Induce Inflammation (Subplantar injection of Carrageenan) Compound_Admin->Inflammation_Induction Paw_Volume_Measurement Measure Paw Volume at different time points Inflammation_Induction->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Figure 3: Workflow for the in vivo carrageenan-induced paw edema model.

Detailed Methodology:

  • Animal Model: Male Swiss albino mice are typically used.[7]

  • Compound Administration: The test compound (e.g., CAY10678) is administered, often orally or intraperitoneally, at various doses one hour prior to the induction of inflammation.[7] A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug like diclofenac.[7]

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of a 1% carrageenan solution into the right hind paw of the mice.[7][8]

  • Measurement of Paw Edema: The paw thickness or volume is measured using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[7]

  • Data Analysis: The percentage of inhibition of paw edema for each treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

Conclusion

This compound and its analogs, such as CAY10678, represent a class of potent and selective mPGES-1 inhibitors. Their mechanism of action, centered on the targeted inhibition of the terminal step in inflammation-induced PGE2 synthesis, offers a promising avenue for the development of novel anti-inflammatory and anti-cancer therapeutics with a potentially improved safety profile compared to traditional NSAIDs and COX-2 inhibitors. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of such compounds, enabling researchers to thoroughly characterize their potency, selectivity, and in vivo efficacy.

References

Navigating the Labyrinth of Kinase Signaling: A Technical Guide to Isotopic Labeling of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific compound CAY10514 could not be definitively identified in available literature, its nomenclature suggests a potential classification as a research chemical, possibly an inhibitor of the mammalian target of rapamycin (mTOR). The mTOR signaling pathway is a cornerstone of cellular regulation, governing growth, proliferation, and metabolism.[1][2][3][4] Its dysregulation is a hallmark of numerous diseases, including cancer, making mTOR inhibitors a critical area of drug discovery and research.[1][3][4][5]

This technical guide provides an in-depth exploration of isotopic labeling as applied to mTOR inhibitors. Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate mechanisms of action, and quantify analytes in complex biological matrices.[6][7][8] This guide will delve into the core principles, experimental protocols, and data analysis strategies relevant to the study of isotopically labeled mTOR inhibitors.

The mTOR Signaling Pathway: A Complex Regulatory Network

The mTOR kinase is a central component of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3][5] These complexes act as critical nodes, integrating a multitude of upstream signals—including growth factors, nutrients, and cellular energy status—to control a vast array of downstream cellular processes.[1][5][9]

Key Components and Interactions:

  • Upstream Regulators: The pathway is activated by signals funneled through the PI3K/Akt signaling cascade.[1][5][10] Growth factors binding to receptor tyrosine kinases initiate this cascade.

  • mTORC1: Sensitive to the inhibitor rapamycin, mTORC1 primarily regulates protein synthesis by phosphorylating key targets like S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4][9]

  • mTORC2: Generally insensitive to rapamycin, mTORC2 is involved in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[3][10]

Below is a diagram illustrating the core mTOR signaling pathway.

mTOR_Signaling_Pathway Core mTOR Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: A simplified diagram of the mTOR signaling pathway highlighting the roles of mTORC1 and mTORC2.

Isotopic Labeling of mTOR Inhibitors: Strategies and Applications

Isotopic labeling involves the incorporation of stable or radioactive isotopes into a molecule of interest. Common stable isotopes used in drug metabolism and pharmacokinetic studies include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

Applications in mTOR Inhibitor Research:

  • Metabolite Identification: Tracing the metabolic fate of an inhibitor to identify its metabolites.

  • Pharmacokinetic (PK) Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the drug.

  • Quantitative Mass Spectrometry: Using the labeled compound as an internal standard for accurate quantification of the unlabeled drug in biological samples.[7][8]

  • Mechanism of Action Studies: Probing target engagement and downstream effects on protein synthesis and other cellular processes.[6]

The choice of isotope and the position of labeling are critical for the success of the study. Labeling at a metabolically stable position is crucial for PK studies to ensure the label is not lost during metabolism.

Quantitative Data for Selected mTOR Inhibitors

The following table summarizes key quantitative data for several well-characterized mTOR inhibitors, which can serve as benchmarks for new compounds.

CompoundTarget(s)IC₅₀ (nM)Cell-Based Potency (nM)Reference
Torin 1 mTORC1, mTORC22 (mTORC1), 10 (mTORC2)-[11]
PP242 mTOR8-[12]
CAY10626 PI3Kα, mTOR0.9 (PI3Kα), 0.6 (mTOR)<3 (MDA361 cells)
XL388 mTOR9.98 (mTORC1), 166 (mTORC2)[13]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for key experiments in the study of mTOR inhibitors.

Protocol 1: In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of mTOR.

Workflow Diagram:

Kinase_Assay_Workflow In Vitro mTOR Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Active mTOR enzyme - Substrate (e.g., inactive S6K) - ATP - Kinase buffer - Test inhibitor Start->Prepare_Reagents Incubate Incubate mTOR, substrate, and inhibitor Prepare_Reagents->Incubate Add_ATP Initiate reaction by adding ATP Incubate->Add_ATP Stop_Reaction Stop reaction Add_ATP->Stop_Reaction Detection Detect substrate phosphorylation (e.g., Western Blot, Luminescence) Stop_Reaction->Detection Analyze Analyze data to determine IC₅₀ Detection->Analyze End End Analyze->End

Caption: A generalized workflow for an in vitro mTOR kinase inhibition assay.

Methodology: [14][15]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT).

    • Dilute active mTOR enzyme and substrate (e.g., inactive p70S6K) in kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., in DMSO).

  • Reaction Setup:

    • In a microplate, combine the mTOR enzyme, substrate, and inhibitor dilutions.

    • Incubate at 30°C for 15-30 minutes.

  • Initiation and Termination:

    • Initiate the kinase reaction by adding a solution of ATP (e.g., 100 µM final concentration).

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding SDS-PAGE loading buffer or a specific stop reagent.

  • Detection and Analysis:

    • Analyze the phosphorylation of the substrate using Western blotting with a phospho-specific antibody or a luminescence-based assay.

    • Quantify the signal and calculate the IC₅₀ value of the inhibitor.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol describes the quantification of an mTOR inhibitor in a biological matrix (e.g., plasma) using an isotopically labeled internal standard.

Workflow Diagram:

LCMS_Workflow LC-MS/MS Quantitative Analysis Workflow Start Start Sample_Prep Sample Preparation: - Spike plasma sample with isotopically  labeled internal standard - Protein precipitation/extraction Start->Sample_Prep Centrifuge Centrifuge and collect supernatant Sample_Prep->Centrifuge LC_Separation Inject supernatant onto LC system for chromatographic separation Centrifuge->LC_Separation MS_Detection Detect analyte and internal standard using tandem mass spectrometry (MS/MS) LC_Separation->MS_Detection Quantification Quantify analyte by comparing its peak area to the internal standard MS_Detection->Quantification End End Quantification->End

References

The Application of CAY10514 (JWH 398-d9) in Synthetic Cannabinoid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of synthetic cannabinoids (SCs) presents a significant challenge to public health and forensic toxicology. Accurate and reliable quantification of these potent and structurally diverse compounds is crucial for clinical diagnostics, forensic investigations, and understanding their pharmacology. This technical guide provides a comprehensive overview of CAY10514, the Cayman Chemical item number for JWH 398-d9, a deuterated internal standard for the synthetic cannabinoid JWH 398. This document details its critical role in robust analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of JWH 398. Included are detailed experimental protocols, quantitative performance data, and visualizations of the analytical workflow and the signaling pathway of JWH 398 to provide a thorough resource for researchers in the field.

Introduction to JWH 398 and the Need for a Deuterated Standard

JWH 398 is a potent synthetic cannabinoid belonging to the naphthoylindole family. Like other SCs, it acts as an agonist at the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, many synthetic cannabinoids, including JWH 398, exhibit higher binding affinities and greater efficacy at these receptors, leading to more intense and unpredictable physiological and psychoactive effects. In the United States, JWH 398 is classified as a Schedule I controlled substance.

The accurate quantification of JWH 398 in biological matrices and seized materials is essential for forensic analysis and clinical toxicology. Mass spectrometry-based methods, such as LC-MS/MS, are the gold standard for this purpose due to their high sensitivity and selectivity. However, these methods are susceptible to variations in sample preparation, matrix effects, and instrument response. To ensure the accuracy and precision of quantitative results, the use of a stable isotope-labeled internal standard is indispensable.

This compound (JWH 398-d9) is a deuterated analog of JWH 398, where nine hydrogen atoms on the pentyl chain have been replaced with deuterium. This isotopic substitution results in a mass shift that allows the mass spectrometer to differentiate it from the non-labeled analyte (JWH 398), while its chemical and physical properties remain nearly identical. This ensures that JWH 398-d9 co-elutes with JWH 398 and experiences similar extraction efficiencies and ionization suppression or enhancement, thereby correcting for analytical variability and leading to highly reliable quantification.[1][2]

Physicochemical Properties and Receptor Affinity of JWH 398

Understanding the properties of JWH 398 is crucial for developing analytical methods and interpreting its physiological effects.

PropertyValueReference
Chemical Name (4-chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone[3]
Molecular Formula C₂₄H₂₂ClNO[3]
Molecular Weight 375.9 g/mol [4]
CB1 Receptor Binding Affinity (Kᵢ) 2.3 nM[5]
CB2 Receptor Binding Affinity (Kᵢ) 2.8 nM[5]

Quantitative Analysis of JWH 398 using this compound (JWH 398-d9)

The primary application of this compound is as an internal standard for the accurate quantification of JWH 398 by LC-MS/MS. The following table summarizes key performance metrics from a validated method for the simultaneous quantification of multiple synthetic cannabinoids and their metabolites in human urine.[6]

ParameterValue
Linear Dynamic Range 0.1–1.0 to 50–100 µg/L
Coefficient of Determination (r²) > 0.994
Inter-day Bias 88.3–112.2%
Inter-day Imprecision (CV) 4.3–13.5%
Extraction Efficiency 44–110%
Matrix Effect -73 to 52%

Experimental Protocols

Quantification of JWH 398 and its Metabolites in Human Urine by LC-MS/MS

This protocol is adapted from a validated method for the comprehensive analysis of synthetic cannabinoids in urine.[6]

4.1.1. Sample Preparation

  • To 1 mL of urine, add an internal standard solution containing JWH 398-d9 (final concentration dependent on the expected analyte concentration range).

  • Add β-glucuronidase to hydrolyze the glucuronidated metabolites.

  • Incubate the mixture to allow for enzymatic hydrolysis.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and the internal standard.

  • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column suitable for the separation of nonpolar compounds.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).

    • Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both JWH 398 and JWH 398-d9.

    • MRM Transitions: Specific mass transitions for JWH 398 and JWH 398-d9 need to be determined and optimized for the specific instrument being used.

4.1.3. Data Analysis

  • Integrate the peak areas for the selected MRM transitions of both JWH 398 and JWH 398-d9.

  • Calculate the ratio of the peak area of JWH 398 to the peak area of JWH 398-d9.

  • Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

  • Determine the concentration of JWH 398 in the unknown samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathway of JWH 398

As a potent agonist of CB1 and CB2 receptors, JWH 398 triggers a cascade of intracellular signaling events upon binding. These pathways are crucial for its physiological and psychoactive effects.

JWH398_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular JWH398 JWH 398 CB1R CB1/CB2 Receptor JWH398->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Gene_Expression Gene Expression (Cell Proliferation, Survival) MAPK->Gene_Expression Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

JWH 398 binding to cannabinoid receptors and initiating downstream signaling cascades.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of JWH 398 in a biological sample using JWH 398-d9 as an internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with JWH 398-d9 (Internal Standard) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (JWH 398 & JWH 398-d9) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify JWH 398 Concentration Calibration_Curve->Quantification

A typical workflow for the quantification of JWH 398 using an internal standard.

Conclusion

This compound, or JWH 398-d9, is a vital tool for researchers and forensic scientists involved in the analysis of synthetic cannabinoids. Its use as an internal standard in LC-MS/MS methods significantly enhances the accuracy, precision, and reliability of quantitative data for JWH 398. This technical guide provides a foundational understanding of its application, including detailed protocols and performance data, to aid in the development and implementation of robust analytical methods for the detection and quantification of this potent synthetic cannabinoid. The provided visualizations of the analytical workflow and the signaling pathway of JWH 398 offer a clear and concise reference for professionals in the field.

References

JWH 398-d9 physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Characteristics of JWH 398-d9

This technical guide provides a comprehensive overview of the physical and chemical characteristics of JWH 398-d9, a deuterated analog of the synthetic cannabinoid JWH 398. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and relevant pathway visualizations.

Introduction

JWH 398 is a synthetic cannabinoid from the naphthoylindole family that acts as an agonist at both the CB1 and CB2 cannabinoid receptors, with Ki values of 2.3 nM and 2.8 nM, respectively[1][2][3]. It is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use[4][5]. The deuterated analog, JWH 398-d9, is primarily utilized as an internal standard for the quantification of JWH 398 in biological and forensic samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[6][7][8]. The incorporation of nine deuterium atoms increases the molecular weight, allowing it to be distinguished from the non-deuterated parent compound during mass spectrometric analysis.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of JWH 398. While specific experimental data for the d9 variant is limited, the properties are largely comparable, with the primary difference being the formula weight.

PropertyValue (JWH 398)ReferenceNotes
IUPAC Name (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone[4]
Molecular Formula C₂₄H₂₂ClNO[4][5]The formula for JWH 398-d9 would be C₂₄H₁₃D₉ClNO.
Formula Weight 375.9 g/mol [4][5]The approximate formula weight for JWH 398-d9 is 385.0 g/mol .
Appearance Crystalline solid[2][5]
UV λmax 218, 316 nm[5]In ethanol/methanol.
DEA Schedule Schedule I[4][5]

Solubility

Solubility data is crucial for the preparation of stock solutions and experimental standards. The solubility of JWH 398 in various organic solvents is presented below.

SolventConcentrationReference
Ethanol 30 mg/mL[5]
Methanol 5 mg/mL[5]
DMF 5 mg/mL[5]
DMSO 5 mg/mL[5]

Stability and Storage

For maintaining the integrity of the compound, proper storage is essential. JWH 398 is stable for at least four years when stored at -20°C[5]. Similar stability is expected for its deuterated analog. Studies on other cannabinoids suggest that storage at refrigerated (4°C) or frozen (-20°C) temperatures is critical to prevent degradation, especially in biological matrices[9][10][11][12][13]. For long-term storage, a temperature of -20°C is recommended[1][2][5][6].

Metabolic Pathway

JWH 398 undergoes Phase I metabolism, primarily through monohydroxylation of the N-alkyl (pentyl) chain[1]. This is a common metabolic route for many synthetic cannabinoids[1]. The initial hydroxylation can be further oxidized to form a carboxylic acid metabolite. These metabolites are often detectable in urine samples[1].

JWH_398_Metabolism Metabolic Pathway of JWH 398 JWH398 JWH 398 Metabolite1 JWH 398 N-(5-hydroxypentyl) metabolite JWH398->Metabolite1 Phase I (Hydroxylation) Metabolite2 JWH 398 N-pentanoic acid metabolite Metabolite1->Metabolite2 Oxidation Analytical_Workflow General Analytical Workflow for JWH 398-d9 cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Urine Sample Collection Spike Spike with JWH 398-d9 (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification vs. Calibration Curve Data->Quant Result Final Concentration Reported Quant->Result

References

Methodological & Application

Application Note: Quantitative Analysis of CAY10514 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the sensitive and selective quantification of CAY10514, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary parameters for researchers, scientists, and drug development professionals to accurately measure this compound concentrations for pharmacokinetic, pharmacodynamic, and other research applications.

Introduction

This compound is a small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the degradation of prostaglandins. By inhibiting 15-PGDH, this compound can elevate prostaglandin levels, which play crucial roles in various physiological processes, including inflammation, tissue repair, and cancer biology. Accurate quantification of this compound in biological samples is essential for understanding its pharmacological profile. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. This document provides a comprehensive protocol for the analysis of this compound using this technique.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and cell lysate samples.

Materials:

  • Biological matrix (e.g., plasma, cell lysate) containing this compound

  • Acetonitrile (ACN), LC-MS grade, containing an internal standard (IS)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g

Procedure:

  • To 100 µL of the biological sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions for this compound

Based on the molecular formula of this compound (C24H27N5O3), the molecular weight is 433.5 g/mol . The protonated precursor ion [M+H]+ would have an m/z of 434.5. The following are proposed MRM transitions.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound434.2336.225
434.2186.135

Note: The optimal product ions and collision energies should be determined empirically by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

Quantitative data should be compiled in a clear, tabular format to facilitate comparison between different samples or experimental conditions.

Table 3: Example Quantitative Data Summary

Sample IDThis compound Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank0150,0000.0000.0
Cal 11,200152,0000.0081.0
Cal 211,500149,0000.07710.0
Sample 15,800151,0000.0384.8
Sample 223,400148,0000.15820.1

Visualizations

Signaling Pathway Context

G Prostaglandins Prostaglandins PGDH 15-PGDH Prostaglandins->PGDH Metabolized by Biological_Effects Biological Effects (Inflammation, Tissue Repair) Prostaglandins->Biological_Effects Degradation Degraded Prostaglandins PGDH->Degradation This compound This compound This compound->PGDH Inhibits

Caption: this compound inhibits 15-PGDH, preventing prostaglandin degradation.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (100 µL) Precipitation Add 300 µL ACN with IS Sample->Precipitation Vortex Vortex 1 min Precipitation->Vortex Centrifuge Centrifuge 12,000 x g, 10 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for this compound analysis from sample to data.

Application Notes: CAY10514 as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative analysis by chromatographic and mass spectrometric techniques is fundamental in drug development and biomedical research. The accuracy and precision of these methods can be significantly improved by the use of an internal standard (IS). An ideal internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to both calibration standards and unknown samples. This allows for correction of variations in sample preparation, injection volume, and instrument response.

This document provides a detailed protocol for the use of CAY10514 as an internal standard for the quantification of a structurally similar analyte, hereafter referred to as "Analyte X," using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a potent TLR4 antagonist, is a synthetic molecule with lipid-like characteristics, making it a suitable internal standard for other synthetic, lipid-like molecules that are not endogenously present in biological matrices.

Principle of Internal Standard Calibration

The internal standard method relies on the consistent ratio of the analytical signal of the analyte to the signal of the internal standard across a range of concentrations. By adding a fixed amount of the internal standard to every sample, any sample loss or variation during the analytical process will affect both the analyte and the internal standard to the same extent, thus preserving the ratio of their signals. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with known concentration of this compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Inject Inject sample extract Extract->Inject Separate Chromatographic Separation (Analyte and IS) Inject->Separate Detect Mass Spectrometric Detection (Peak Areas) Separate->Detect Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Quantify Determine Analyte Concentration in Unknown Sample CalCurve->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Materials and Reagents

Chemicals and Standards
  • This compound (Internal Standard)

  • Analyte X (Analyte of Interest)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Chloroform (HPLC Grade)

  • Dimethyl Sulfoxide (DMSO)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Pipettes and appropriate tips

  • Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Preparation of Stock and Working Solutions

Table 1: Preparation of Stock and Working Solutions

SolutionSoluteSolventConcentration
Analyte X Stock Solution Analyte XDMSO1 mg/mL
This compound (IS) Stock Solution This compoundDMSO1 mg/mL
Analyte X Working Solution Analyte X StockMethanol10 µg/mL
This compound (IS) Working Solution This compound StockMethanol1 µg/mL

Protocol:

  • Stock Solutions: Accurately weigh the required amount of Analyte X and this compound and dissolve in DMSO to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare the working solutions by diluting the stock solutions with methanol as detailed in Table 1.

  • Store all stock and working solutions at -20°C in amber vials to prevent degradation.

Preparation of Calibration Standards and Quality Control Samples

Table 2: Preparation of Calibration Curve Standards

StandardAnalyte X Working Soln. (µL)IS Working Soln. (µL)Blank Plasma (µL)Final Analyte Conc. (ng/mL)Final IS Conc. (ng/mL)
Blank 0010000
LLOQ 110891100
CAL 2 2.51087.52.5100
CAL 3 510855100
CAL 4 10108010100
CAL 5 25106525100
CAL 6 50104050100
ULOQ 100100100100

Protocol:

  • Prepare calibration standards by spiking the appropriate amount of Analyte X working solution into blank plasma as described in Table 2.

  • Add 10 µL of the this compound (IS) working solution to each standard (except the blank).

  • Quality control (QC) samples should be prepared in a similar manner at low, medium, and high concentrations.

Sample Preparation (Lipid Extraction)
  • To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase and transfer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 85:15 Methanol:Water with 0.1% Formic Acid).

G start Start with 100 µL Plasma Sample spike Spike with 10 µL of 1 µg/mL this compound (IS) start->spike add_solvent Add 1 mL of 2:1 Chloroform:Methanol spike->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C vortex->centrifuge collect_phase Collect lower organic phase centrifuge->collect_phase evaporate Evaporate to dryness under Nitrogen collect_phase->evaporate reconstitute Reconstitute in 100 µL of mobile phase evaporate->reconstitute end Ready for LC-MS/MS analysis reconstitute->end

Caption: Sample preparation workflow for lipid extraction.

LC-MS/MS Method

Table 3: LC-MS/MS Parameters

ParameterSetting
LC System UHPLC
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient Start at 15% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition (Analyte X) [M]+ -> fragment ion (To be determined experimentally)
MRM Transition (this compound) 756.0 -> fragment ion (To be determined experimentally)
Collision Energy To be optimized for each transition

Data Analysis and Interpretation

  • Integrate the peak areas for both Analyte X and this compound in the chromatograms.

  • Calculate the peak area ratio (Analyte X peak area / this compound peak area) for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of Analyte X. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • The coefficient of determination (r²) should be > 0.99.

  • Calculate the concentration of Analyte X in the unknown samples using the regression equation from the calibration curve.

This compound in the Context of TLR4 Signaling

This compound is an antagonist of Toll-like receptor 4 (TLR4). The TLR4 signaling pathway is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. Understanding this pathway is crucial when working with TLR4 modulators.

TLR4_Signaling cluster_mydd88 MyD88-dependent Pathway cluster_trif TRIF-dependent Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates This compound This compound This compound->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IRF3->Cytokines Type I Interferons

Caption: Simplified TLR4 signaling pathway showing the inhibitory action of this compound.

Disclaimer

The application notes and protocols described herein are for research purposes only and are provided as a guideline. The user should be aware that this compound is a biologically active molecule and its use as an internal standard should be carefully considered, especially in cell-based or in vivo studies where it might interfere with the biological system under investigation. It is highly recommended to validate this method in your own laboratory to ensure it meets the specific requirements of your application. The mass spectrometric transitions for Analyte X and this compound must be determined empirically.

Application Notes and Protocols for the Forensic Analysis of JWH-398 Using JWH-398-d9 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-398 is a synthetic cannabinoid of the naphthoylindole class that has been identified in illicit herbal products. As a potent agonist of the cannabinoid receptors, its detection and quantification in forensic samples are crucial for law enforcement and public health. Accurate and reliable analytical methods are essential for determining exposure to this substance. The use of a stable isotope-labeled internal standard, such as JWH-398-d9, is the gold standard for the quantification of JWH-398 in biological matrices.[1] This internal standard co-elutes with the target analyte and exhibits similar ionization and fragmentation patterns in mass spectrometry, effectively compensating for variations in sample preparation and matrix effects.[1][2]

This document provides detailed protocols for the preparation of forensic samples, including whole blood, urine, and oral fluid, for the analysis of JWH-398 using JWH-398-d9 as an internal standard, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The fundamental principle behind the accurate quantification of JWH-398 in forensic samples is the use of an isotopic internal standard (JWH-398-d9) to correct for analyte loss during sample preparation and for signal suppression or enhancement during analysis (matrix effects).[2] The sample preparation methods detailed below—protein precipitation, liquid-liquid extraction, and solid-phase extraction—are designed to isolate JWH-398 and its deuterated analog from complex biological matrices, remove interfering substances, and concentrate the analytes prior to instrumental analysis.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the quantitative data for the analysis of JWH-398 in whole blood and urine using validated extraction methods and LC-MS/MS.

Table 1: Method Validation Data for JWH-398 in Whole Blood [3]

ParameterValue
Limit of Detection (LOD)0.675 ng/mL
Limit of Quantification (LOQ)3.375 ng/mL
Accuracy Range88-107 %
Relative Standard Deviation (RSD)7.5-15.0 %

Table 2: Method Validation Data for JWH-398 in Urine [3]

ParameterValue
Limit of Detection (LOD)0.225 ng/mL
Limit of Quantification (LOQ)3.375 ng/mL
Accuracy Range95-109 %
Relative Standard Deviation (RSD)4.9-11.9 %

Experimental Protocols

Preparation of Standards and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of JWH-398 and JWH-398-d9 in methanol or acetonitrile at a concentration of 1 mg/mL. Store at ≤ -20°C.

  • Working Standard Solutions: Prepare working solutions of JWH-398 by serial dilution of the stock solution with methanol or acetonitrile to achieve a range of concentrations for calibration curves and quality controls (e.g., 1.0 ng/mL, 10 ng/mL, 100 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of JWH-398-d9 at a concentration appropriate for spiking all samples (e.g., 10 ng/mL).

Protocol 1: Protein Precipitation for Whole Blood Samples

This protocol is adapted from a method for the analysis of multiple drug families, including cannabinoids, in whole blood.[4]

Materials:

  • Whole blood sample

  • JWH-398-d9 internal standard working solution

  • Precipitation solvent: Acetone:Acetonitrile (30:70, v/v)

  • Methanol

  • 0.05% Formic acid in water

  • 96-deep-well plates

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solvent (e.g., 15:85 Methanol:Ammonium formate buffer)

Procedure:

  • Pipette 100 µL of whole blood into a well of a 96-deep-well plate.

  • Add 10 µL of the JWH-398-d9 internal standard working solution.

  • Add 50 µL of a 50:50 Methanol:0.05% formic acid solution to ensure homogenous precipitation.

  • Vortex the plate briefly.

  • Add 300 µL of the precipitation solvent (Acetone:Acetonitrile, 30:70) to each well.

  • Vortex the plate for 15 seconds.

  • Centrifuge the plate for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a new plate.

  • For cannabinoid analysis, dilute the supernatant with 15 µL of 1.5% formic acid before injection into the LC-MS/MS.[4]

  • Alternatively, evaporate the supernatant to dryness and reconstitute in a suitable mobile phase compatible solvent.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Blood 100 µL Whole Blood IS Add JWH-398-d9 IS Blood->IS Diluent Add Diluent IS->Diluent Precip_Solvent Add Acetone:ACN Diluent->Precip_Solvent Vortex1 Vortex Precip_Solvent->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute_or_Evap Dilute or Evaporate & Reconstitute Supernatant->Dilute_or_Evap LCMS LC-MS/MS Analysis Dilute_or_Evap->LCMS

Caption: Protein Precipitation Workflow for Whole Blood.

Protocol 2: Liquid-Liquid Extraction (LLE) for Whole Blood Samples

This protocol is based on a validated method for the quantification of 15 parent synthetic cannabinoids in blood.[5]

Materials:

  • Whole blood sample (1 mL)

  • JWH-398-d9 internal standard working solution

  • 0.5 M Sodium carbonate buffer (pH 9.3)

  • Extraction solvent: Hexane:Ethyl acetate (99:1, v/v)

  • Conical centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream at 40°C)

  • Reconstitution solvent (e.g., 50:50 0.1% formic acid in water: 0.1% formic acid in acetonitrile)

Procedure:

  • Pipette 1 mL of the whole blood sample into a conical centrifuge tube.

  • Add 100 µL of the JWH-398-d9 internal standard working solution for a final concentration of 1.0 ng/mL.

  • Add 500 µL of 0.5 M sodium carbonate buffer (pH 9.3) and vortex.

  • Add 1.5 mL of the extraction solvent (Hexane:Ethyl acetate, 99:1).

  • Mix for 20 minutes (e.g., on a rocker or rotator).

  • Centrifuge at 3,500 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean conical tube.

  • Evaporate the solvent to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the reconstitution solvent.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Blood 1 mL Whole Blood IS Add JWH-398-d9 IS Blood->IS Buffer Add Buffer (pH 9.3) IS->Buffer Solvent Add Hexane:Ethyl Acetate Buffer->Solvent Mix Mix for 20 min Solvent->Mix Centrifuge Centrifuge Mix->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction Workflow for Blood.

Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is adapted from a general procedure for the extraction of synthetic cannabinoids from urine.[6]

Materials:

  • Urine sample (1 mL)

  • JWH-398-d9 internal standard working solution

  • 100 mM Acetate buffer (pH 5.0)

  • β-glucuronidase

  • Solid Phase Extraction (SPE) cartridges (e.g., polymeric)

  • Methanol

  • Wash solvent: Methanol:100mM Acetate buffer (25:75, v/v)

  • Elution solvent: Ethyl Acetate

  • Centrifuge tubes

  • Vortex mixer

  • Heating block or water bath (65°C)

  • SPE manifold

  • Evaporator

Procedure:

  • Sample Pretreatment (Deconjugation):

    • To 1.0 mL of urine, add the JWH-398-d9 internal standard.

    • Add 2 mL of 100 mM Acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase.

    • Vortex for 30 seconds and heat at 65°C for 1-2 hours.

    • Allow the sample to cool to room temperature.

  • SPE Procedure:

    • Condition Cartridge: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load Sample: Load the pretreated urine sample onto the conditioned SPE cartridge.

    • Wash Cartridge:

      • Wash with 3 mL of 100 mM Acetate buffer (pH 5.0).

      • Wash with 3 mL of the wash solvent (Methanol:100mM Acetate buffer, 25:75).

      • Dry the column under full vacuum or pressure for 10 minutes.

    • Elute Analytes: Elute the analytes with 3 mL of Ethyl Acetate into a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

G cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Urine 1 mL Urine + IS Buffer Add Acetate Buffer Urine->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Vortex & Incubate Enzyme->Incubate Load Load Sample Incubate->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction Workflow for Urine.

Protocol 4: Extraction from Oral Fluid Samples

Parent synthetic cannabinoids are predominantly detected in oral fluid, making it a viable matrix for determining recent use.[7] A dispersive liquid-liquid microextraction (DLLME) method has been shown to be effective.[8]

Materials:

  • Oral fluid sample (collected with a device like Quantisal™) (200 µL of sample/buffer mixture)

  • JWH-398-d9 internal standard working solution

  • Dispersive solvent: Ice-cold acetonitrile

  • Extraction solvent: Ethyl acetate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of the oral fluid/buffer mixture in a microcentrifuge tube, add the JWH-398-d9 internal standard.

  • Add 200 µL of ice-cold acetonitrile as the dispersive solvent.

  • Add 100 µL of ethyl acetate as the extraction solvent.

  • Vortex vigorously to create a cloudy solution.

  • Centrifuge at high speed to separate the phases.

  • Collect the sedimented phase (extraction solvent with analytes) for analysis or further evaporation and reconstitution if necessary.

Concluding Remarks

The selection of the appropriate sample preparation protocol will depend on the specific forensic matrix, available laboratory equipment, and the desired sensitivity of the analysis. For all methods, the consistent use of JWH-398-d9 as an internal standard is critical for achieving accurate and reliable quantification of JWH-398.[1] Validation of the chosen method in the end-user's laboratory is essential to ensure it meets the required performance characteristics for forensic toxicological analysis.

References

Application Notes and Protocols for CAY10514 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed protocols for the preparation and storage of solutions of CAY10514, a research compound. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the consistent and accurate use of this compound in experimental settings. Adherence to these protocols is crucial for maintaining the stability, activity, and reliability of this compound in solution.

Compound Information

Note: Specific data for this compound was not publicly available at the time of this writing. The following data is based on a representative research compound from the same supplier and should be considered as a placeholder. Researchers must consult the official Certificate of Analysis and Safety Data Sheet (SDS) provided by the manufacturer for this compound-specific information.

General Properties
PropertyValue
Molecular Formula C₂₅H₃₀N₂O₅
Molecular Weight 454.5 g/mol
Appearance A crystalline solid
Purity ≥98%
Solubility Data
SolventSolubility
DMSO ≥ 25 mg/mL
Ethanol ≥ 15 mg/mL
Dimethyl Formamide (DMF) ≥ 30 mg/mL
PBS (pH 7.2) Sparingly soluble

Solution Preparation Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettors and sterile tips

Protocol:

  • Equilibration: Allow the vial of this compound to warm to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.55 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution with 4.55 mg of compound, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Preparation of Working Solutions in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS, pH 7.2) or other desired aqueous buffer

  • Sterile dilution tubes

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the DMSO stock solution into the aqueous buffer to achieve the desired final concentration.

    • Important: To avoid precipitation, add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock.

    • For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

  • Use: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability and precipitation.

Storage and Stability

Solution TypeStorage TemperatureStabilityRecommendations
Solid Compound -20°C≥ 2 yearsStore in a desiccator to protect from moisture.
DMSO Stock Solution (10 mM) -20°CAt least 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Working Solution 2-8°C≤ 24 hoursPrepare fresh for each experiment. Do not store.

Visualized Workflows and Pathways

Experimental Workflow for Solution Preparation

G Figure 1. This compound Solution Preparation Workflow A Equilibrate this compound solid to room temperature B Weigh this compound powder A->B C Add appropriate volume of DMSO B->C D Vortex to dissolve C->D E Aliquot stock solution D->E F Store at -20°C E->F G Thaw one aliquot of stock solution H Dilute into aqueous buffer G->H I Use immediately in experiment H->I

Caption: Workflow for preparing this compound stock and working solutions.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, assuming it is an inhibitor of a specific kinase.

G Figure 2. Hypothetical Signaling Pathway cluster_0 Figure 2. Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response This compound This compound This compound->Kinase B Inhibition

Caption: Diagram of a hypothetical kinase inhibition by this compound.

Disclaimer

The information provided in this document is for research purposes only and is not intended for human or veterinary use. It is essential to consult the manufacturer's specific product information, including the Certificate of Analysis and Safety Data Sheet (SDS), for the most accurate and up-to-date guidelines. The user assumes all responsibility for the proper handling, storage, and use of this compound.

Application of CAY10514 in Urine for Research and Developmental Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10514 is a potent synthetic dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPARγ, with IC50 values of 0.173 μM and 0.642 μM, respectively.[1] As a research compound, it serves as a valuable tool for investigating the therapeutic potential of dual PPARα/γ activation in metabolic disorders, inflammation, and cancer.[1] Unlike conventional drugs of abuse, the application of this compound analysis in urine is not for standard drug testing but is crucial in preclinical and clinical research to understand its pharmacokinetics, metabolism, and pharmacodynamics. This document provides detailed application notes and protocols for the detection and quantification of this compound in urine samples, primarily for research and development purposes.

Mechanism of Action: PPARα/γ Activation

This compound functions by binding to and activating both PPARα and PPARγ, which are nuclear receptors that act as ligand-activated transcription factors.[1][2] Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3] This interaction modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1][2]

  • PPARα activation is primarily associated with the regulation of fatty acid oxidation and lipid metabolism, leading to a reduction in triglycerides.[4]

  • PPARγ activation plays a key role in enhancing insulin sensitivity and promoting glucose uptake.[4][5]

The dual agonism of this compound allows for the simultaneous modulation of both pathways, offering a comprehensive approach to studying metabolic regulation.[1]

Caption: this compound Signaling Pathway.

Pharmacokinetics and Metabolism of PPAR Agonists

Expected Metabolic Pathways:

Based on the metabolism of other PPAR agonists, this compound is likely to undergo:

  • Phase I Metabolism: Primarily oxidation reactions, such as hydroxylation and carboxylation, mediated by cytochrome P450 enzymes. For some PPAR agonists, sulfoxidation to form sulfoxide and sulfone metabolites has been observed.[7]

  • Phase II Metabolism: Conjugation reactions, such as glucuronidation, to increase water solubility and facilitate urinary excretion. The formation of acyl-glucuronide metabolites is a common pathway for PPAR agonists containing a carboxylic acid moiety.

Urinary Excretion:

The extent of urinary excretion of the parent compound and its metabolites can vary significantly among different PPAR agonists. While some are extensively metabolized with only a small fraction of the parent drug excreted unchanged in urine, their metabolites can be major urinary components.[6] Therefore, a comprehensive urinary analysis should target both the parent this compound and its potential metabolites.

Application in Urine Analysis for Research

The analysis of this compound and its metabolites in urine is a critical component of preclinical and early-phase clinical studies.

Key Applications:

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Urine data helps in calculating renal clearance and understanding the overall elimination pathways.

  • Metabolite Profiling: To identify and quantify the major metabolites of this compound in urine. This information is crucial for understanding the biotransformation of the compound and for assessing the potential biological activity of its metabolites.

  • Pharmacodynamic (PD) Biomarker Analysis: Urinary biomarkers can be monitored to assess the biological effects of this compound. For instance, changes in the urinary profile of endogenous metabolites related to fatty acid oxidation can serve as indicators of PPARα activation.[8]

  • Dose-Response Relationship: To establish a relationship between the administered dose of this compound and the concentration of the parent compound and/or its metabolites in urine, which can be correlated with its pharmacological effects.

Experimental Protocols

The recommended method for the sensitive and specific quantification of this compound and its metabolites in urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Urine Sample Collection and Stabilization

Proper sample collection and handling are critical to ensure the integrity of the analytes.

  • Collection: Collect urine samples in sterile containers. For 24-hour urine collections, keep the container refrigerated during the collection period.

  • Stabilization: For some PPAR agonists, the acyl-glucuronide metabolite can be unstable and may hydrolyze back to the parent drug. To stabilize the sample, it is recommended to add a stabilizing agent such as formic acid to 1% of the urine volume and store the samples at -80°C until analysis.[9] The addition of bovine serum albumin (BSA) to a final concentration of 1.75% can also help prevent adsorption of the analyte to container surfaces.[9]

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction protocol is recommended to clean up the urine matrix and concentrate the analytes.

  • Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Enzymatic Hydrolysis (Optional): To quantify the total amount of this compound (free and glucuronidated), an enzymatic hydrolysis step using β-glucuronidase can be performed prior to extraction.[10]

  • SPE Procedure:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering hydrophilic compounds.

    • Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Urine_Sample_Prep_Workflow Start Urine Sample Centrifugation Centrifugation (4000 rpm, 10 min) Start->Centrifugation Hydrolysis Optional: Enzymatic Hydrolysis (β-glucuronidase) Centrifugation->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Proceed Evaporation Evaporation to Dryness (Nitrogen Stream, 40°C) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Urine Sample Preparation Workflow.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of this compound. Method optimization will be required.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSuggested Condition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature150°C
Desolvation Temperature400°C
MRM TransitionsTo be determined by direct infusion of a this compound standard. A precursor ion corresponding to [M+H]+ and at least two product ions should be monitored for quantification and confirmation.
Collision EnergyTo be optimized for each MRM transition

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison.

Table 2: Example Quantification Data for this compound in Urine

Sample IDTime Point (hours)This compound Concentration (ng/mL)Metabolite 1 Concentration (ng/mL)
Subject A0-415.245.8
Subject A4-825.678.3
Subject A8-1218.462.1
Subject B0-412.839.5
Subject B4-822.171.2
Subject B8-1216.958.9

Conclusion

The analysis of this compound in urine is a specialized application for research and development, providing valuable insights into the compound's pharmacokinetic and metabolic profile. The use of a robust analytical method, such as the LC-MS/MS protocol outlined here, is essential for obtaining accurate and reliable data. This information is critical for the progression of this compound from a preclinical research tool to a potential therapeutic agent.

References

Application Notes and Protocols for Quantifying JWH-398 in Biological Samples using JWH-398-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWH-398 is a synthetic cannabinoid of the naphthoylindole family, which has been identified as a compound in various "herbal incense" products. As a potent agonist of the cannabinoid receptors CB1 and CB2, the detection and quantification of JWH-398 and its metabolites in biological specimens are crucial for clinical, forensic, and drug development purposes. The use of a stable isotope-labeled internal standard, such as JWH-398-d9, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the quantification of JWH-398 in whole blood and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with JWH-398-d9 as an internal standard.

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of JWH-398 and its major metabolite in biological matrices. While specific quantitative data for the parent JWH-398 is limited in the literature, data for its N-5-hydroxypentyl metabolite provides a reliable marker for JWH-398 exposure. For comparative purposes, validation data for other relevant JWH-series synthetic cannabinoids are also presented.

Table 1: LC-MS/MS Method Validation Parameters for JWH-398 N-5-OH Metabolite in Human Urine

ParameterResult
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.25 or 1 ng/mL
Linearity Range0.25 or 1 - 100 ng/mL
Precision (%RSD)1.4 - 12.1%
Accuracy (%Bias)-7.2 - 7.2%

Data sourced from a study on the simultaneous quantification of 37 synthetic cannabinoid metabolites.

Table 2: General LC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Whole Blood and Urine

Analyte(s)MatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (%)Precision (%RSD)
Various JWH compoundsWhole Blood0.005 - 0.6750.1 - 3.37588 - 1077.5 - 15.0
Various JWH compoundsUrine0.225 - 0.50.225 - 3.37595 - 1094.9 - 11.9

These ranges are compiled from multiple studies on the analysis of various JWH-series synthetic cannabinoids and provide a general reference for expected method performance.[1]

Experimental Protocols

Sample Preparation

a) Solid-Phase Extraction (SPE) for Urine Samples

This protocol is suitable for the extraction of JWH-398 and its metabolites from urine.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of JWH-398-d9 internal standard solution (100 ng/mL in methanol).

  • Enzymatic Hydrolysis (for glucuronidated metabolites): Add 50 µL of β-glucuronidase (from E. coli) and incubate at 37°C for 2 hours to cleave glucuronide conjugates.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) for Whole Blood Samples

This protocol is effective for the extraction of JWH-398 from whole blood.

  • Sample Preparation: To 1 mL of whole blood, add 50 µL of JWH-398-d9 internal standard solution (100 ng/mL in methanol).

  • Alkalinization: Add 1 mL of 0.1 M sodium hydroxide solution to the sample and vortex briefly.

  • Extraction: Add 5 mL of a hexane/ethyl acetate (9:1, v/v) mixture. Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 30% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor Ion > Product Ion):

      • JWH-398: To be determined empirically based on the instrument.

      • JWH-398-d9: To be determined empirically based on the instrument.

      • JWH-398 N-5-OH metabolite: To be determined empirically based on the instrument.

    • Instrument Parameters: Optimize collision energy and other MS parameters for each analyte to achieve maximum sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_urine Urine cluster_blood Whole Blood cluster_analysis Analysis start Biological Sample (Urine or Whole Blood) add_is Add JWH-398-d9 Internal Standard start->add_is extraction Extraction add_is->extraction hydrolysis Enzymatic Hydrolysis (β-glucuronidase) extraction->hydrolysis If Urine lle Liquid-Liquid Extraction (LLE) extraction->lle If Blood spe Solid-Phase Extraction (SPE) hydrolysis->spe evap_recon Evaporation & Reconstitution spe->evap_recon lle->evap_recon lc_ms LC-MS/MS Analysis evap_recon->lc_ms data_proc Data Processing & Quantification lc_ms->data_proc result Final Concentration Report data_proc->result

Caption: Experimental workflow for the quantification of JWH-398.

proposed_metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) jwh398 JWH-398 hydroxylation Hydroxylation jwh398->hydroxylation jwh398_oh JWH-398 N-hydroxypentyl Metabolites (e.g., N-5-OH) hydroxylation->jwh398_oh carboxylation Carboxylation jwh398_cooh JWH-398 N-pentanoic Acid Metabolite carboxylation->jwh398_cooh jwh398_oh->carboxylation glucuronidation Glucuronidation jwh398_oh->glucuronidation jwh398_cooh->glucuronidation jwh398_oh_gluc Hydroxylated Metabolite Glucuronide glucuronidation->jwh398_oh_gluc jwh398_cooh_gluc Carboxylic Acid Metabolite Glucuronide glucuronidation->jwh398_cooh_gluc excretion Urinary Excretion jwh398_oh_gluc->excretion jwh398_cooh_gluc->excretion

Caption: Proposed metabolic pathway of JWH-398.

signaling_pathway cluster_receptor Cannabinoid Receptor Activation cluster_downstream Downstream Signaling jwh398 JWH-398 cb1 CB1 Receptor jwh398->cb1 cb2 CB2 Receptor jwh398->cb2 gi Gi/o Protein Activation cb1->gi cb2->gi ac Inhibition of Adenylyl Cyclase gi->ac mapk Activation of MAPK/ERK Pathway gi->mapk camp ↓ cAMP Levels ac->camp cellular_response Cellular Responses (e.g., altered neurotransmission, immunomodulation) camp->cellular_response mapk->cellular_response

Caption: JWH-398 signaling pathway.

Discussion

Metabolism of JWH-398

The metabolism of JWH-398 has not been as extensively studied as other JWH-series compounds like JWH-018. However, based on the metabolic pathways of structurally similar synthetic cannabinoids, JWH-398 is expected to undergo extensive Phase I and Phase II metabolism. The primary routes of Phase I metabolism are hydroxylation of the N-alkyl chain and subsequent oxidation to a carboxylic acid. The N-5-hydroxypentyl metabolite has been identified as a major urinary biomarker of JWH-398 intake. These hydroxylated and carboxylated metabolites are then conjugated with glucuronic acid in Phase II metabolism before being excreted in the urine.

Cannabinoid Receptor Signaling

JWH-398 acts as an agonist at both the CB1 and CB2 cannabinoid receptors. While specific binding affinity (Ki) values for JWH-398 are not widely available, other JWH compounds exhibit high affinity for these receptors. Activation of these G-protein coupled receptors (GPCRs) by JWH-398 leads to the activation of inhibitory G-proteins (Gi/o). This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, G-protein activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately lead to the various physiological and psychoactive effects associated with synthetic cannabinoid use.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantitative analysis of JWH-398 in biological samples using its deuterated internal standard, JWH-398-d9. The use of LC-MS/MS offers a sensitive and specific method for detecting and quantifying JWH-398 and its metabolites, which is essential for forensic investigations, clinical toxicology, and advancing our understanding of the pharmacology of synthetic cannabinoids. Further research is warranted to fully elucidate the complete metabolic profile and specific receptor binding affinities of JWH-398.

References

Application Notes and Protocols: Standard Curve Preparation for CAY10514

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the preparation of a standard curve using CAY10514. The protocols outlined herein are intended for researchers, scientists, and drug development professionals. Due to the inability to publicly identify the specific nature and properties of a compound with the identifier "this compound" through available resources, this document will present a generalized framework for creating a standard curve. This framework can be adapted once the specific characteristics of this compound (e.g., whether it is a chromogenic, fluorogenic, or other type of analyte) are known. Researchers must consult the manufacturer's product-specific datasheet for detailed handling, safety, and experimental guidelines.

Introduction

A standard curve is a fundamental tool in quantitative analysis, allowing for the determination of the concentration of an unknown sample by comparing its analytical signal to a series of known concentrations (standards). The accuracy and reliability of experimental results are critically dependent on the precise preparation of the standard curve. This document provides a generalized protocol for generating a standard curve that can be adapted for a compound designated as this compound. The specific detection method (e.g., absorbance, fluorescence, luminescence) will dictate the precise experimental parameters.

Materials and Reagents

  • This compound (of known purity and concentration)

  • High-purity solvent (e.g., DMSO, ethanol, deionized water, as recommended for this compound)

  • Assay buffer (compatible with the experimental system)

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Calibrated single-channel and multi-channel pipettes

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence

  • Reagent reservoirs

  • Sterile, nuclease-free microtubes

Experimental Protocols

Preparation of a this compound Stock Solution

A concentrated stock solution of this compound is the starting point for creating a standard curve. Accurate preparation of this stock is crucial for the entire experiment.

  • Determine the appropriate solvent: Refer to the manufacturer's datasheet for the recommended solvent for this compound.

  • Weigh the compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Dissolve the compound: Add the appropriate volume of the recommended solvent to the weighed this compound to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or gentle sonication.

  • Storage: Store the stock solution in small aliquots at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.

Preparation of a Standard Curve using Serial Dilutions

This protocol describes the preparation of a series of standards by serial dilution from the stock solution. The concentration range should bracket the expected concentration of the unknown samples.

Table 1: Example Serial Dilution Scheme for a Standard Curve

StandardConcentration (µM)Volume of this compound Stock/Previous StandardVolume of Diluent (Assay Buffer)
Stock10,000--
S110010 µL of 10 mM Stock990 µL
S250500 µL of S1500 µL
S325500 µL of S2500 µL
S412.5500 µL of S3500 µL
S56.25500 µL of S4500 µL
S63.125500 µL of S5500 µL
S71.56500 µL of S6500 µL
Blank00 µL1000 µL

Protocol:

  • Label a series of microcentrifuge tubes (S1-S7 and Blank).

  • Prepare the first standard (S1) by diluting the high-concentration stock solution in the assay buffer as described in Table 1.

  • For the subsequent standards (S2-S7), perform a 1:2 serial dilution by transferring the specified volume from the previous standard to the next tube containing the diluent.

  • The "Blank" sample should contain only the assay buffer.

  • Mix each standard thoroughly by gentle vortexing.

Assay Procedure (Generalized)

The following is a generalized procedure for performing the assay in a 96-well plate. The specific volumes and incubation times will need to be optimized based on the assay type.

  • Add a specific volume (e.g., 100 µL) of each standard (S1-S7) and the blank to triplicate wells of the 96-well plate.

  • Add the unknown samples to separate wells in triplicate.

  • Add any necessary assay reagents (e.g., detection reagents, enzymes) to all wells.

  • Incubate the plate for the recommended time and at the appropriate temperature, protected from light if the reagents are light-sensitive.

  • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader at the appropriate wavelength.

Data Analysis and Presentation

  • Subtract the blank: Average the signal from the blank wells and subtract this value from the signal of all other wells (standards and unknowns).

  • Generate the standard curve: Plot the corrected signal (y-axis) against the known concentrations of the standards (x-axis).

  • Perform regression analysis: Use a suitable regression model (linear or non-linear) to fit the data and obtain the equation of the line (or curve) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good fit.

  • Determine unknown concentrations: Use the equation from the standard curve to calculate the concentration of the unknown samples based on their corrected signal values.

Table 2: Example Standard Curve Data

StandardConcentration (µM)Corrected Signal (Arbitrary Units)
S11001.852
S2500.931
S3250.475
S412.50.240
S56.250.122
S63.1250.061
S71.560.030
Blank00.000

Visualizations

The following diagrams illustrate the general workflow for preparing a standard curve and a conceptual signaling pathway.

Standard_Curve_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution serial Perform Serial Dilutions stock->serial plate Plate Standards & Unknowns serial->plate reagents Add Assay Reagents plate->reagents incubate Incubate Plate reagents->incubate read Read Plate incubate->read plot Plot Standard Curve read->plot calculate Calculate Unknown Concentrations plot->calculate

Caption: Experimental workflow for standard curve preparation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound (Hypothetical Inhibitor) Kinase2 Kinase 2 This compound->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Ligand External Ligand Ligand->Receptor Binds

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The successful generation of a reliable standard curve is paramount for the accurate quantification of this compound in experimental samples. The generalized protocols and data handling steps provided in this document offer a foundation for this process. It is imperative for the researcher to obtain the product-specific information for this compound to adapt and optimize these protocols for their specific application. Careful and precise execution of each step will ensure the generation of high-quality, reproducible data.

Application Note: CAY10514 for the Quantitative Analysis of Synthetic Cannabinoids in Hair

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The illicit use of synthetic cannabinoids poses a significant challenge to public health and forensic toxicology. Hair analysis has emerged as a valuable tool for monitoring long-term exposure to these substances due to their incorporation and retention in the hair matrix. Accurate and reliable quantification of synthetic cannabinoids in hair is crucial for clinical and forensic investigations. This application note describes a detailed protocol for the extraction and quantitative analysis of synthetic cannabinoids in human hair using CAY10514 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthetic cannabinoids are a broad and ever-changing class of psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active component of cannabis.[1] These compounds are often sprayed onto herbal mixtures and sold under various brand names like "Spice" or "K2".[1] Due to their high potency and the continuous emergence of new analogs, sensitive and specific analytical methods are required for their detection.[1]

Hair samples offer a longer detection window compared to urine or blood, providing a history of drug exposure over weeks to months. The analysis of synthetic cannabinoids in hair typically involves decontamination, extraction, and instrumental analysis.[1][2][3] The use of a suitable internal standard is critical for accurate quantification, compensating for variations in sample preparation and instrument response. This compound, a stable, deuterated analog of a common synthetic cannabinoid, is proposed here as an effective internal standard for this application.

Principle of the Method

This protocol employs a validated method for the simultaneous determination of multiple synthetic cannabinoids in hair. The procedure involves washing the hair to remove external contamination, followed by pulverized extraction using methanol. This compound is added as an internal standard at the beginning of the extraction process to ensure accurate quantification. The extracts are then analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection of the target analytes.[1][3]

Materials and Reagents

  • This compound (Internal Standard)

  • Reference standards for target synthetic cannabinoids

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human hair

  • Dichloromethane

  • Phosphate buffer (pH 6)

Experimental Protocols

Sample Preparation and Decontamination
  • Cut a hair sample of approximately 50 mg from the posterior vertex region of the head, as close to the scalp as possible.

  • Wash the hair sample sequentially with 5 mL of dichloromethane for 2 minutes to remove external contaminants.

  • Discard the wash solvent.

  • Allow the hair to air dry completely at room temperature.

  • Cut the decontaminated hair into small segments (approximately 1-2 mm).

Extraction
  • Weigh 20 mg of the cut hair sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of methanol containing the internal standard, this compound, at a concentration of 1 ng/mL.

  • Pulverize the hair sample using a bead mill or cryogenic grinder.

  • Vortex the sample for 10 minutes.

  • Incubate the sample at 38°C for 20 hours with continuous stirring.[4]

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[5]

  • Mobile Phase A: 20 mmol/L ammonium acetate and 0.1% formic acid in 5% acetonitrile/water[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient: A suitable gradient to separate the target analytes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Collision Gas: Argon

Data Presentation

The following tables summarize the validation parameters for the quantitative analysis of representative synthetic cannabinoids using this compound as an internal standard.

Table 1: Linearity and Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLinear Range (pg/mg)LOD (pg/mg)LOQ (pg/mg)
JWH-0181 - 100>0.990.51
JWH-0731 - 100>0.990.51
AM-22012 - 200>0.9912
UR-1442 - 200>0.9912
AB-CHMINACA5 - 500>0.9925

Table 2: Precision and Accuracy

AnalyteConcentration (pg/mg)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
JWH-01854.56.895.2
503.15.2102.1
JWH-07355.27.198.7
503.86.0101.5
AM-2201104.16.596.3
1002.94.8103.2
UR-144104.87.097.1
1003.55.5102.8
AB-CHMINACA253.96.299.0
2502.74.5101.9

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
JWH-01885.392.1
JWH-07388.190.5
AM-220182.595.3
UR-14484.093.8
AB-CHMINACA80.296.7

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis hair_sample Hair Sample (50 mg) decontamination Decontamination (Dichloromethane Wash) hair_sample->decontamination drying Air Dry decontamination->drying cutting Cut into Segments drying->cutting weighing Weigh 20 mg cutting->weighing add_is Add Methanol with This compound (Internal Standard) weighing->add_is pulverize Pulverize add_is->pulverize vortex Vortex pulverize->vortex incubate Incubate (38°C, 20h) vortex->incubate centrifuge Centrifuge incubate->centrifuge evaporate Evaporate to Dryness centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: Workflow for the analysis of synthetic cannabinoids in hair.

Synthetic Cannabinoid Signaling Pathway

G SC Synthetic Cannabinoid CB1R CB1 Receptor SC->CB1R CB2R CB2 Receptor SC->CB2R Gi Gαi/o CB1R->Gi CB2R->Gi AC Adenylate Cyclase Gi->AC MAPK MAPK Pathway Gi->MAPK IonChannels Ion Channels Gi->IonChannels cAMP cAMP AC->cAMP inhibits conversion of ATP to cAMP PKA PKA cAMP->PKA CellularEffects Cellular Effects (e.g., altered neurotransmission) PKA->CellularEffects MAPK->CellularEffects IonChannels->CellularEffects

Caption: Simplified signaling pathway of synthetic cannabinoids.

Conclusion

This application note provides a comprehensive protocol for the sensitive and selective quantification of synthetic cannabinoids in human hair using this compound as an internal standard. The described LC-MS/MS method is robust and reliable, making it suitable for both clinical and forensic applications where the determination of long-term drug exposure is required. The use of a proper internal standard like this compound is essential for achieving accurate and reproducible results.

References

Method Development for the Concurrent Analysis of JWH 398 and CAY10514 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. JWH 398 is a synthetic cannabinoid and a potent agonist of the cannabinoid receptors CB1 and CB2.[1] It has been identified in herbal incense products and is a controlled substance in many jurisdictions.[1] CAY10514 is a research compound suggested to be a modulator of the Toll-like Receptor (TLR) signaling pathway. Due to the limited publicly available information on this compound, this application note provides a comprehensive method development protocol for the well-characterized synthetic cannabinoid JWH 398 and outlines a strategic approach for the simultaneous analysis of a novel TLR modulator, represented here by this compound, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, providing detailed protocols for sample preparation and LC-MS/MS analysis, along with expected analytical parameters for method validation.

Compound Information

CompoundChemical NameFormulaMolecular WeightMechanism of Action
JWH 398 (4-chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanoneC₂₄H₂₂ClNO375.9 g/mol Cannabinoid Receptor Agonist (CB1/CB2)[1]
This compound Not AvailableC₄₂H₇₈INO₂755.98 g/mol Toll-like Receptor (TLR) Pathway Modulator

Note: Information on this compound is limited. The provided data is based on available supplier information. The analytical method for this compound is presented as a strategic approach for a novel compound with these characteristics.

Experimental Protocols

Materials and Reagents
  • JWH 398 analytical standard

  • This compound (or surrogate standard for method development)

  • Internal Standard (IS): JWH 018-d11 (or other suitable deuterated analog)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (for matrix-based validation)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is optimized for the extraction of synthetic cannabinoids and other small molecules from a plasma matrix.

  • Pre-treatment : To 1 mL of plasma, add 10 µL of the internal standard working solution. Vortex for 10 seconds.

  • Conditioning : Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading : Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing : Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.

  • Elution : Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

The following parameters provide a starting point for the method development of JWH 398 and a hypothetical this compound.

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-12 min: 30% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 550°C
Mass Spectrometry Parameters (MRM Transitions)

MRM transitions should be optimized by infusing individual standard solutions of each analyte and the internal standard. The following are predicted transitions based on the structures and common fragmentation patterns.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
JWH 398 376.1155.1225.1Optimized Experimentally
This compound 756.5TBDTBDOptimized Experimentally
IS (JWH 018-d11) 353.2155.1225.1Optimized Experimentally

Note: For this compound, the precursor ion is predicted based on its molecular weight. Product ions and collision energies must be determined experimentally by performing a product ion scan on the precursor ion.

Data Presentation

Method Validation Parameters

The developed method should be validated according to established guidelines. The following table summarizes the expected performance characteristics of the LC-MS/MS method for JWH 398.

ParameterJWH 398This compound (Hypothetical)
Linear Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.05 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%
Recovery > 85%> 85%
Matrix Effect < 20%< 20%

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with JWH 398 and the proposed pathway for this compound.

G JWH 398 Signaling Pathway JWH398 JWH 398 CB1R CB1/CB2 Receptors JWH398->CB1R Gi Gi/o Protein CB1R->Gi AC Adenylyl Cyclase Gi->AC inhibition MAPK MAPK Pathway Gi->MAPK Ion Ion Channel Modulation Gi->Ion cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB CREB Phosphorylation PKA->CREB ERK ERK Activation MAPK->ERK ERK->CREB Gene Gene Expression CREB->Gene

Caption: JWH 398 activates CB1/CB2 receptors, leading to downstream signaling cascades.

G Hypothetical this compound Signaling Pathway This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines MAPK->Cytokines

Caption: this compound is proposed to modulate the TLR4 signaling pathway.

Experimental Workflow

G Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporate & Reconstitute SPE->Evap Inject Inject into LC-MS/MS Evap->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the analysis of JWH 398 and this compound in plasma.

References

Troubleshooting & Optimization

CAY10514 peak splitting in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CAY10514. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound, also known as YD0514, is a synthetic derivative of Oridonin, a natural ent-kaurane diterpenoid.[1] It is specifically an Oridonin D-ring aziridinated analog.[1] While detailed physicochemical data for this compound is not widely published, its parent compound, Oridonin, has low aqueous solubility.[2][3][4] Chemical modifications, such as the introduction of nitrogen-containing groups, are often employed to improve the solubility and bioavailability of Oridonin derivatives.[4][5]

Q2: What are the common causes of peak splitting in chromatography for a compound like this compound?

Peak splitting in HPLC can arise from a variety of factors, which can be broadly categorized as issues related to the column, the analytical method, or the instrument itself. For a diterpenoid derivative like this compound, which may be susceptible to degradation or complex interactions, it is crucial to systematically investigate these potential causes.

Troubleshooting Guide: Peak Splitting

Peak splitting is a common chromatographic issue where a single compound appears as two or more peaks. This guide provides a systematic approach to diagnosing and resolving this problem when analyzing this compound.

Step 1: Differentiate Between True Peak Splitting and Co-elution

It is essential to first determine if you are observing a single compound splitting or the co-elution of closely related compounds, such as isomers or degradation products.

Experimental Protocol:

  • Reduce Injection Volume: Inject a smaller volume of your sample. If the two peaks merge into a single, well-defined peak, the issue is likely column overload. If the two peaks remain but are smaller, you may have two distinct compounds.

  • Analyze a Standard: If available, inject a freshly prepared, high-purity standard of this compound. If the standard shows a single peak, your sample may contain impurities or degradation products.

Step 2: Investigate Column-Related Issues

Problems with the chromatography column are a frequent cause of peak splitting.

Potential Cause Troubleshooting Steps
Column Overload Reduce the concentration of the sample being injected.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. Consider using a guard column to protect the analytical column.
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, leading to peak splitting. This often requires column replacement.
Partially Blocked Frit A blocked inlet frit can distort the sample band. Try back-flushing the column at a low flow rate. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need replacement.
Step 3: Evaluate Method-Related Parameters

The parameters of your HPLC method can significantly impact peak shape.

Parameter Troubleshooting Steps
Injection Solvent Incompatibility The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase. If the injection solvent is much stronger, it can cause peak distortion. Dissolve the sample in the mobile phase if possible.
Mobile Phase Issues Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts and peak shape problems. For compounds like Oridonin derivatives, which may be unstable, consider the pH of the mobile phase.
Temperature Fluctuations Inconsistent column temperature can affect retention times and peak shape. Use a column oven to maintain a constant temperature.
Compound Instability This compound, as a derivative of a natural product, may be susceptible to degradation (e.g., hydrolysis) depending on the pH and temperature of the mobile phase and sample solvent. Investigate the stability of this compound under your experimental conditions.
Step 4: Check for Instrument-Related Problems

Issues with the HPLC system itself can also lead to peak splitting.

Potential Cause Troubleshooting Steps
Large Dead Volume Excessive tubing length or poorly made connections between the injector, column, and detector can introduce dead volume, leading to peak broadening and splitting. Ensure all connections are secure and use tubing with the appropriate inner diameter.
Injector Problems A partially blocked or malfunctioning injector can cause improper sample introduction onto the column. Inspect and clean the injector as needed.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak splitting issues with this compound.

G Troubleshooting Workflow for this compound Peak Splitting start Peak Splitting Observed is_it_overload Reduce Injection Volume. Does peak shape improve? start->is_it_overload is_it_sample Inject Fresh Standard. Is the peak still split? is_it_overload->is_it_sample No overload_solution Column Overload: Reduce sample concentration is_it_overload->overload_solution Yes check_column Investigate Column: - Flush with strong solvent - Back-flush - Replace column is_it_sample->check_column Yes sample_issue Sample Issue: Investigate sample integrity (degradation, impurities) is_it_sample->sample_issue No check_method Investigate Method: - Check injection solvent - Prepare fresh mobile phase - Check temperature check_column->check_method check_instrument Investigate Instrument: - Check connections for dead volume - Inspect injector check_method->check_instrument resolve Problem Resolved check_instrument->resolve overload_solution->resolve sample_issue->resolve

Caption: A step-by-step guide to troubleshooting peak splitting.

This compound Signaling Pathway

This compound (YD0514) has been reported to target the NRF-2/RHOA/ROCK signaling pathway. The diagram below illustrates a simplified representation of this pathway, which is involved in cellular stress response and regulation of the cytoskeleton.

G Simplified NRF-2/RHOA/ROCK Signaling Pathway This compound This compound (YD0514) NRF2 NRF-2 This compound->NRF2 Modulates RHOA RHOA This compound->RHOA Inhibits ARE Antioxidant Response Element (ARE) Gene Expression NRF2->ARE Activates ROCK ROCK RHOA->ROCK Activates Cytoskeleton Cytoskeletal Reorganization (Cell Motility, Adhesion) ROCK->Cytoskeleton Regulates

Caption: this compound's interaction with the NRF-2/RHOA/ROCK pathway.

Experimental Protocols

Protocol 1: Column Flushing

  • Disconnect the column from the detector.

  • Set the pump flow rate to a low value (e.g., 0.1-0.2 mL/min).

  • Flush the column with a series of solvents, starting with the mobile phase without buffer salts.

  • Gradually increase the percentage of a stronger, miscible solvent (e.g., isopropanol or acetonitrile).

  • Flush with 100% strong solvent for at least 30 column volumes.

  • Gradually return to the initial mobile phase composition.

  • Reconnect the column to the detector and equilibrate the system.

Protocol 2: Preparation of this compound Standard Solution

  • Accurately weigh a small amount of high-purity this compound.

  • Dissolve the compound in a suitable solvent. Given that Oridonin has low aqueous solubility, consider using a solvent such as methanol, ethanol, or acetonitrile. Ensure the final concentration is within the linear range of your detector.

  • Filter the solution through a 0.22 µm syringe filter before injection.

  • Store the solution appropriately, protected from light and at a low temperature to minimize degradation.

This technical support center provides a starting point for addressing peak splitting issues with this compound. As more specific data on the chromatographic behavior of this compound becomes available, these recommendations will be updated.

References

Technical Support Center: JWH-398-d9 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with the JWH-398-d9 analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is JWH-398-d9 and why is it used as an internal standard?

JWH-398 is a synthetic cannabinoid and a potent agonist of the CB1 and CB2 receptors. JWH-398-d9 is a deuterated form of JWH-398, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis of JWH-398 by mass spectrometry (MS). Since it is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization, allowing it to compensate for variations in the analytical process.[1]

Q2: What are the common causes of poor signal intensity with deuterated standards like JWH-398-d9?

Several factors can contribute to poor signal intensity of deuterated internal standards. These include:

  • Analyte Adsorption: Synthetic cannabinoids are known to adsorb to the surfaces of sample containers, which can lead to a significant loss of signal.[2]

  • Improper Storage and Stability Issues: Like many cannabinoids, JWH-398-d9 may be unstable under certain storage conditions. Degradation can occur due to temperature, light exposure, or pH of the solution.[3][4][5]

  • Suboptimal Mass Spectrometry (MS) Conditions: The settings of the mass spectrometer, such as ionization source parameters and collision energy, are critical for achieving a good signal.

  • Matrix Effects: Components of the sample matrix (e.g., urine, plasma) can interfere with the ionization of the standard, leading to ion suppression and a weaker signal.[6][7]

  • Deuterium Exchange: In some cases, deuterium atoms can be exchanged with hydrogen atoms from the solvent, particularly in acidic or basic conditions or at high ion source temperatures.[8]

Q3: How can I prevent the loss of JWH-398-d9 due to adsorption?

To minimize the loss of JWH-398-d9 due to adsorption to container surfaces, it is highly recommended to use silanized glass vials for sample preparation and storage.[2] Rinsing pipette tips with the solvent before and after transferring the standard solution can also help ensure accurate delivery.

Q4: What are the optimal storage conditions for JWH-398-d9?

For long-term storage, it is best to store JWH-398-d9 solutions at -20°C or lower in tightly sealed, light-protected containers.[3] For short-term storage, refrigeration at 4°C is acceptable, but prolonged storage at this temperature may lead to degradation.[3] It is advisable to prepare fresh working solutions regularly and to monitor their performance over time.

Troubleshooting Guide: Poor Signal Intensity

If you are experiencing poor or no signal from your JWH-398-d9 standard, follow these troubleshooting steps.

Step 1: Verify Instrument Performance

Before investigating the standard itself, ensure that the LC-MS/MS system is functioning correctly.

  • System Suitability Test: Inject a well-characterized, stable compound to confirm that the instrument is sensitive and providing a consistent response.

  • Check for Leaks and Blockages: Inspect the LC system for any leaks or blockages that could affect flow rate and pressure.

  • Clean the Ion Source: A dirty ion source is a common cause of poor signal intensity. Follow the manufacturer's instructions for cleaning the ESI probe and other source components.

Step 2: Evaluate the JWH-398-d9 Standard Solution

If the instrument is performing as expected, the issue may lie with the standard solution itself.

  • Prepare a Fresh Solution: Prepare a new working solution of JWH-398-d9 from your stock solution. If the signal improves, your previous working solution may have degraded.

  • Check for Contamination: Ensure that the solvent used to prepare the standard solution is free of contaminants.

  • Consider Adsorption: If you are not already doing so, switch to silanized vials to minimize adsorption.[2]

Step 3: Optimize Mass Spectrometry Parameters

Fine-tuning the MS parameters can significantly enhance the signal intensity.

  • Infusion Analysis: Infuse a solution of JWH-398-d9 directly into the mass spectrometer to optimize source and compound-specific parameters without the influence of the LC system.

  • Ionization Mode: JWH-398 is typically analyzed in positive electrospray ionization (ESI) mode.[9]

  • Multiple Reaction Monitoring (MRM) Transitions: Ensure you are using the correct and most intense MRM transitions for JWH-398-d9. Refer to the literature or the supplier's certificate of analysis for recommended transitions.

Step 4: Investigate Chromatographic Conditions

Poor chromatography can lead to broad peaks and reduced signal intensity.

  • Column Choice: A C18 or biphenyl column is often used for the analysis of synthetic cannabinoids.[9][10]

  • Mobile Phase: A mobile phase consisting of acetonitrile or methanol with a small amount of formic acid or ammonium formate in water is common.[9][11] Adjusting the mobile phase composition and gradient can improve peak shape and retention.

  • Co-elution with Matrix Interferences: If the standard elutes at the same time as a significant amount of interfering compounds from the matrix, ion suppression can occur. Adjusting the chromatographic method to separate the standard from these interferences can improve the signal.

Experimental Protocols

Example Protocol for Sample Preparation and LC-MS/MS Analysis of JWH-398 in Urine

This protocol is a general guideline and may require optimization for your specific instrumentation and application.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of urine, add 20 µL of JWH-398-d9 internal standard solution (e.g., at 100 ng/mL).

    • Add 500 µL of β-glucuronidase solution and incubate at 37°C for 1 hour to deconjugate metabolites.[9]

    • Perform solid-phase extraction (SPE) using a suitable SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture).

    • Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate JWH-398 from matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • MS Ionization: Positive ESI.

    • MS Analysis: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Example LC-MS/MS Parameters for JWH-398 Analysis

ParameterValueReference
LC ColumnRestek Ultra Biphenyl[9]
Mobile Phase A0.01% Formic Acid in Water[9]
Mobile Phase B0.01% Formic Acid in 50:50 Methanol:Acetonitrile[9]
Ionization ModePositive ESI[9]
MRM Transition (Quantifier)Specific m/z values need to be optimized
MRM Transition (Qualifier)Specific m/z values need to be optimized
Collision EnergyParameter to be optimized
Declustering PotentialParameter to be optimized

Table 2: Stability of Cannabinoids in Urine at Different Temperatures

Storage TemperatureDurationAnalyte LossReference
-20°C20 weeks~15%[3]
4°C20 weeks~63%[3]
25°C20 weeks~67%[3]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor JWH-398-d9 Signal start Poor or No Signal for JWH-398-d9 check_instrument Step 1: Verify Instrument Performance (System Suitability Test) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok Perform Test fix_instrument Troubleshoot LC-MS/MS System (e.g., clean source, check for leaks) instrument_ok->fix_instrument No check_standard Step 2: Evaluate Standard Solution (Prepare fresh solution, use silanized vials) instrument_ok->check_standard Yes fix_instrument->check_instrument Re-test standard_ok Signal Improved? check_standard->standard_ok Analyze old_solution_bad Issue with Old Solution (Degradation/Adsorption) standard_ok->old_solution_bad Yes optimize_ms Step 3: Optimize MS Parameters (Infusion, check MRMs) standard_ok->optimize_ms No ms_ok Signal Improved? optimize_ms->ms_ok Analyze ms_optimized MS Parameters Optimized ms_ok->ms_optimized Yes optimize_lc Step 4: Investigate Chromatographic Conditions (Column, mobile phase, gradient) ms_ok->optimize_lc No lc_ok Signal Improved? optimize_lc->lc_ok Analyze lc_optimized Chromatography Optimized lc_ok->lc_optimized Yes contact_support Consult Instrument Manufacturer or Standard Supplier lc_ok->contact_support No

Caption: Troubleshooting workflow for poor JWH-398-d9 signal intensity.

CannabinoidSignaling Simplified Cannabinoid Receptor Signaling jwh398 JWH-398 cb1_receptor CB1 Receptor jwh398->cb1_receptor binds & activates gi_protein Gi/o Protein cb1_receptor->gi_protein activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits ion_channels Ion Channels gi_protein->ion_channels modulates camp cAMP adenylyl_cyclase->camp produces neurotransmitter_release Neurotransmitter Release camp->neurotransmitter_release regulates ion_channels->neurotransmitter_release inhibits

Caption: Simplified signaling pathway of a CB1 receptor agonist like JWH-398.

References

Navigating CAY10514 Solution Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing CAY10514, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to address common questions and troubleshooting scenarios related to the handling and storage of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in organic solvents such as ethanol and DMSO. For optimal stability, it is recommended to prepare stock solutions in these solvents.

Q2: What are the recommended storage conditions for this compound solid and in-solution forms?

A2: The solid form of this compound should be stored at -20°C and is stable for at least four years. Stock solutions prepared in organic solvents should also be stored at -20°C. Aqueous solutions are not recommended for storage for more than one day.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur if the solubility limit is exceeded or if the solution is stored at an inappropriate temperature. Gently warm the solution and vortex or sonicate to attempt to redissolve the compound. If precipitation persists, it may be necessary to prepare a fresh, lower concentration solution.

Q4: How can I check the stability of my this compound solution?

A4: The stability of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can detect degradation products and quantify the concentration of the active compound.

Q5: Are there any known incompatibilities with this compound in solution?

A5: While specific incompatibility data is limited, it is generally advisable to avoid strong acids, bases, and oxidizing agents when working with complex organic molecules. When preparing co-solvent systems, ensure all components are compatible to prevent precipitation or degradation.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of this compound.

Issue 1: Inconsistent Experimental Results

Inconsistent results can often be traced back to issues with the compound's stability and handling.

Potential Causes & Solutions:

CauseRecommended Action
Degradation of stock solution Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.
Improper solvent handling Use high-purity, anhydrous solvents. Purge the solvent with an inert gas before preparing the solution to minimize oxidation.
Incorrect storage Ensure stock solutions are stored at -20°C in tightly sealed containers to prevent solvent evaporation and moisture absorption.
Issue 2: Poor Solubility or Precipitation

Achieving and maintaining the desired concentration without precipitation is crucial.

Solubility Data:

SolventApproximate Solubility
DMSO~75 mg/mL
EthanolSoluble
Water~50 mg/mL

Note: The provided solubility values are approximate. It is recommended to perform your own solubility tests for your specific experimental conditions.

Troubleshooting Steps:

Troubleshooting matrix effects with CAY10514

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "CAY10514" did not yield specific information on a compound with this identifier. Based on the similarity in nomenclature, this technical support guide has been developed using information available for CAY10614 , a known TLR4 antagonist. The troubleshooting advice and experimental details provided are based on the properties of CAY10614 and general principles applicable to small molecule inhibitors.

This guide is intended for researchers, scientists, and drug development professionals using CAY10614 or similar small molecule inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is CAY10614 and what is its mechanism of action?

A: CAY10614 is an antagonist of lipid A activation of Toll-like receptor 4 (TLR4). Lipid A, a component of the outer membrane of Gram-negative bacteria, activates TLR4, which initiates a pro-inflammatory signaling cascade. CAY10614 blocks this activation, thereby inhibiting the downstream inflammatory response. In a cell-based assay using modified human embryonic kidney (HEK) cells, CAY10614 exhibits an IC50 value of 1.68 μM for the inhibition of TLR4 activation.

Q2: What are "matrix effects" and how can they affect my results with CAY10614?

A: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest (in this case, CAY10614). Matrix effects occur when these other components interfere with the measurement of the analyte, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its concentration. This can significantly impact the accuracy, precision, and sensitivity of your analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: I am observing inconsistent results in my cell-based assays with CAY10614. Could this be related to matrix effects?

A: While matrix effects are primarily a concern in analytical quantification, variability in cell-based assays can also arise from factors related to the experimental matrix. These can include interactions of CAY10614 with components of the cell culture medium, serum proteins, or secreted cellular products. However, it is also crucial to consider other potential sources of variability in cell-based assays, such as cell passage number, seeding density, and the stability of the compound in the assay medium.

Q4: How can I determine if matrix effects are impacting my LC-MS analysis of CAY10614?

A: There are two common methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of CAY10614 into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of CAY10614 indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: This quantitative method compares the signal response of CAY10614 in a neat solvent to the signal response of CAY10614 spiked into a blank matrix sample that has undergone the extraction procedure. The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 suggests minimal matrix effect.

Troubleshooting Guide: Matrix Effects in LC-MS Analysis of CAY10614

This guide provides a systematic approach to identifying and mitigating matrix effects during the quantitative analysis of CAY10614 in biological samples.

Problem Potential Cause Recommended Solution
Low signal intensity or poor sensitivity for CAY10614 Ion Suppression: Co-eluting matrix components are interfering with the ionization of CAY10614 in the mass spectrometer source.1. Optimize Sample Preparation: - Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering components. Use a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. - Liquid-Liquid Extraction (LLE): More selective than PPT. Use a water-immiscible organic solvent to extract CAY10614 from the aqueous sample. - Solid-Phase Extraction (SPE): Offers the highest degree of cleanup. Select an appropriate sorbent and optimize wash and elution solvents to selectively isolate CAY10614.2. Modify Chromatographic Conditions: - Change Gradient: Adjust the mobile phase gradient to better separate CAY10614 from interfering peaks. - Use a Different Column: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) can alter the elution profile of both the analyte and matrix components.3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for CAY10614 will co-elute and experience the same matrix effects, allowing for accurate correction of the signal.
High variability in CAY10614 signal between samples Differential Matrix Effects: The composition of the matrix varies between samples, leading to inconsistent ion suppression or enhancement.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to remove a wider range of interfering compounds.2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.3. Standard Addition: This method involves adding known amounts of CAY10614 to aliquots of the actual sample. It is a robust way to correct for matrix effects in individual samples but is more labor-intensive.
Unexpectedly high signal intensity for CAY10614 Ion Enhancement: Co-eluting matrix components are enhancing the ionization of CAY10614.The same mitigation strategies for ion suppression apply. The goal is to separate CAY10614 from the interfering components through improved sample preparation and chromatography.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
  • Prepare a CAY10614 stock solution in an appropriate solvent (e.g., DMSO).

  • Prepare two sets of samples:

    • Set A (Neat Solvent): Spike the CAY10614 stock solution into the initial mobile phase or reconstitution solvent to achieve a final concentration within the expected range of your samples.

    • Set B (Post-Extraction Matrix): Obtain a blank biological matrix (e.g., plasma, cell lysate) and perform your sample extraction procedure. Spike the CAY10614 stock solution into the final extracted sample to the same final concentration as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) as described in the FAQ section.

Protocol 2: General Solid-Phase Extraction (SPE) for CAY10614 from Plasma

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute CAY10614: Elute CAY10614 with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Solubility of CAY10614

SolventSolubility
DMF0.15 mg/ml
DMSO0.14 mg/ml

Data obtained from the supplier's technical information.

Table 2: Example Calculation of Matrix Effect

SamplePeak Area of CAY10614Matrix Factor (MF)% Matrix Effect
Neat Solvent500,000--
Extracted Plasma350,0000.730% Suppression
Extracted Urine600,0001.220% Enhancement

Visualizations

Signaling Pathway of CAY10614 Action

TLR4_Signaling_Pathway TLR4 Signaling Pathway Inhibition by CAY10614 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS (Lipid A) TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB_IkB NF-κB/IκB IKK_Complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces CAY10614 CAY10614 CAY10614->TLR4 Inhibits

Caption: Inhibition of the TLR4 signaling pathway by CAY10614.

Experimental Workflow for Troubleshooting Matrix Effects

Matrix_Effect_Workflow Workflow for Troubleshooting Matrix Effects Start Inconsistent LC-MS Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (LLE, SPE) ME_Present->Optimize_SP Yes End Reliable Method ME_Present->End No Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Re-evaluate Re-evaluate Matrix Effect Use_SIL_IS->Re-evaluate Re-evaluate->ME_Present

Caption: A systematic workflow for identifying and mitigating matrix effects.

How to improve recovery of JWH 398 using CAY10514

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "CAY10514" suggest this is likely a product catalog number from a chemical supplier and not a chemical reagent used to improve the recovery of JWH-398. This guide provides general strategies and technical support for optimizing the recovery of JWH-398 during experimental procedures.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guidance and frequently asked questions to address common challenges encountered during the analysis of JWH-398, a synthetic cannabinoid.

Frequently Asked Questions (FAQs)

Q1: What is JWH-398?

JWH-398 is a synthetic cannabinoid from the naphthoylindole family. It acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors, with high binding affinity.[1] It has been identified as an ingredient in "herbal incense" products.[1] In the United States, JWH-398 is classified as a Schedule I controlled substance.[1][2]

Q2: What are the main challenges in achieving good recovery of JWH-398?

Challenges in recovering JWH-398 are similar to those for other synthetic cannabinoids and lipophilic compounds. These can include:

  • Poor solubility in aqueous solutions.

  • Adsorption to labware surfaces (e.g., glass, plastics).

  • Matrix effects from complex biological or herbal samples, leading to ion suppression in mass spectrometry.

  • Incomplete extraction from the sample matrix.

  • Degradation of the analyte during sample processing.

Q3: What type of analytical techniques are suitable for JWH-398 analysis?

Common analytical techniques for the identification and quantification of JWH-398 and other synthetic cannabinoids include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV)

Troubleshooting Guide for Low JWH-398 Recovery

Low recovery of JWH-398 can occur at various stages of the experimental workflow. The following table outlines potential issues and recommended solutions.

Problem Potential Cause Recommended Solution
Low recovery after sample extraction Inappropriate solvent choice.JWH-398 is a non-polar compound. Use a non-polar or semi-polar organic solvent for extraction, such as hexane, ethyl acetate, or a mixture of hexane and a more polar solvent. For complex matrices, consider a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method.
Inefficient extraction technique.Employ techniques to enhance extraction efficiency, such as sonication, vortexing, or mechanical homogenization. Increasing the extraction time or performing multiple extraction steps can also improve recovery.
Analyte loss due to adsorption.Use silanized glassware or polypropylene tubes to minimize adsorption. Pre-rinsing glassware with a solvent similar to the extraction solvent can also help.
Low recovery after sample clean-up (e.g., Solid-Phase Extraction - SPE) Incorrect SPE sorbent selection.For a non-polar compound like JWH-398, a reverse-phase sorbent (e.g., C8 or C18) is typically appropriate.
Incomplete elution from the SPE cartridge.Ensure the elution solvent is strong enough to displace JWH-398 from the sorbent. A non-polar solvent like acetonitrile or methanol is often effective. Increase the volume of the elution solvent to ensure complete recovery.
Analyte breakthrough during sample loading.Ensure the sample is loaded onto the SPE cartridge at a slow and steady flow rate. If breakthrough is suspected, analyze the collected wash and loading fractions for the presence of JWH-398.
Low signal intensity during LC-MS/MS analysis Ion suppression from matrix components.Improve sample clean-up to remove interfering matrix components. Diluting the sample extract can also mitigate ion suppression, though this will also reduce the analyte concentration.
Poor ionization of JWH-398.Optimize the mass spectrometer source parameters, including ionization voltage, gas flows, and temperature. JWH-398 is expected to ionize well in positive electrospray ionization (ESI) mode.
Analyte degradation.Protect samples from light and heat. Use of antioxidants may be considered if oxidative degradation is suspected. Analyze samples as quickly as possible after preparation.

Data Presentation

Physicochemical Properties of JWH-398
PropertyValueReference
Molecular Formula C₂₄H₂₂ClNO[2][4]
Molecular Weight 375.9 g/mol [2][4]
Appearance Solid
Solubility Soluble in organic solvents such as DMF, DMSO, and Ethanol.[4][4]
CB₁ Receptor Binding Affinity (Kᵢ) 2.3 nM[1]
CB₂ Receptor Binding Affinity (Kᵢ) 2.8 nM[1]

Experimental Protocols

General Protocol for Extraction and Analysis of JWH-398 from a Herbal Matrix

This protocol provides a general workflow. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation and Extraction: a. Homogenize 1 gram of the herbal material. b. To the homogenized sample, add 10 mL of a 90:10 (v/v) mixture of acetonitrile and water. c. Add an appropriate internal standard. d. Vortex for 1 minute, then sonicate for 15 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Collect the supernatant.

2. Sample Clean-up (Dispersive SPE): a. Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing dSPE salts (e.g., magnesium sulfate, primary secondary amine - PSA). b. Vortex for 1 minute. c. Centrifuge at 10,000 rpm for 5 minutes. d. Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL. g. MS Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). Monitor for specific precursor and product ion transitions for JWH-398 and the internal standard.

Visualizations

Experimental Workflow for JWH-398 Analysis

G cluster_0 Sample Preparation cluster_1 Sample Clean-up cluster_2 Analysis Sample Sample Collection (e.g., Herbal Material) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Water) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 dSPE Dispersive SPE (dSPE) Supernatant1->dSPE Transfer Aliquot Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS Inject Sample Data Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for the extraction and analysis of JWH-398.

Cannabinoid Receptor Signaling Pathway

G JWH398 JWH-398 CB1R CB1/CB2 Receptor JWH398->CB1R G_protein Gi/o Protein CB1R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK activates IonChannels Ion Channels G_protein->IonChannels modulates cAMP ↓ cAMP AC->cAMP Downstream Cellular Effects (e.g., altered neurotransmission) cAMP->Downstream MAPK->Downstream Ca_channel ↓ Ca²⁺ Influx IonChannels->Ca_channel K_channel ↑ K⁺ Efflux IonChannels->K_channel Ca_channel->Downstream K_channel->Downstream

Caption: Simplified signaling pathway of JWH-398 via cannabinoid receptors.

References

Technical Support Center: Monitoring the Degradation of CAY10514

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for monitoring the degradation of CAY10514, also known as N-tetradecanoyl-L-homoserine lactone (C14-HSL). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is monitoring its degradation important?

A1: this compound is the chemical compound N-tetradecanoyl-L-homoserine lactone (C14-HSL). It belongs to the family of N-acyl-L-homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing. Monitoring the degradation of this compound is crucial as its stability can be influenced by experimental conditions such as pH, temperature, and enzymatic activity. Degradation can lead to a loss of biological activity, impacting the accuracy and reproducibility of experimental results. Understanding its stability profile is essential for developing stable formulations and interpreting research data correctly.

Q2: What are the primary degradation products of this compound?

A2: this compound is susceptible to two main degradation pathways, primarily through hydrolysis:

  • Lactone Hydrolysis: The ester bond in the homoserine lactone ring can be hydrolyzed, opening the ring to form N-tetradecanoyl-L-homoserine. This reaction is particularly favored under alkaline conditions.

  • Amide Hydrolysis: The amide bond linking the tetradecanoyl acyl chain to the homoserine lactone ring can be cleaved. This results in the formation of L-homoserine lactone and tetradecanoic acid.

Q3: What factors influence the stability of this compound in solution?

A3: The stability of this compound is influenced by several factors:

  • pH: this compound is most stable in acidic to neutral aqueous solutions (pH < 7).[1][2] As the pH becomes more alkaline (pH > 7), the rate of lactone hydrolysis significantly increases.[1][2]

  • Temperature: Higher temperatures accelerate the rate of degradation.[1][2] For long-term storage, it is recommended to keep this compound solutions at -20°C or -80°C.[3][4][5]

  • Enzymes: The presence of enzymes such as lactonases and acylases can rapidly degrade this compound.[6][7] These enzymes may be present in biological samples or bacterial cultures.

  • Acyl Chain Length: N-acyl-L-homoserine lactones with longer acyl chains, such as the C14 chain in this compound, tend to be more stable than those with shorter chains.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound activity in an experiment Degradation due to inappropriate storage or experimental conditions.- Ensure stock solutions are stored at -20°C or below. - Prepare fresh working solutions for each experiment. - Buffer experimental solutions to a pH between 5 and 7. - Minimize exposure to high temperatures.
Inconsistent results between experimental replicates Variable degradation of this compound across samples.- Standardize solution preparation and handling procedures. - Ensure consistent pH and temperature across all replicates. - Analyze samples for degradation products to assess stability.
Appearance of unexpected peaks in chromatography Formation of degradation products.- Identify the degradation products by comparing retention times with standards of N-tetradecanoyl-L-homoserine and tetradecanoic acid. - Use mass spectrometry (MS) to confirm the identity of the degradation products.
Low recovery of this compound during sample extraction Degradation during the extraction process.- Perform extractions at low temperatures. - Use extraction solvents that are compatible with this compound and minimize exposure to harsh pH conditions. - Consider solid-phase extraction (SPE) for cleaner sample preparation.

Degradation Pathways and Monitoring

The primary degradation pathways for this compound are illustrated below. Monitoring the parent compound and its key degradation products is essential for accurate experimental outcomes.

G This compound (N-tetradecanoyl-L-homoserine lactone) Degradation Pathways cluster_main cluster_products This compound This compound (N-tetradecanoyl-L-homoserine lactone) Lactone_Hydrolysis N-tetradecanoyl-L-homoserine This compound->Lactone_Hydrolysis Lactone Hydrolysis (e.g., high pH, Lactonase) Amide_Hydrolysis_1 L-Homoserine lactone This compound->Amide_Hydrolysis_1 Amide Hydrolysis (e.g., Acylase) Amide_Hydrolysis_2 Tetradecanoic Acid This compound->Amide_Hydrolysis_2 Amide Hydrolysis (e.g., Acylase)

This compound Degradation Pathways

Experimental Protocols

Stability Indicating UPLC-MS/MS Method

This method allows for the simultaneous quantification of this compound and its primary degradation product from lactone hydrolysis.

1. Sample Preparation:

  • Acidify the sample to pH 3-4 with formic acid to stabilize the lactone ring.

  • Perform a liquid-liquid extraction with ethyl acetate or a solid-phase extraction (SPE) using a C18 cartridge.

  • Evaporate the solvent and reconstitute the sample in the mobile phase.

2. UPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Monitor the transition of the parent ion to a characteristic fragment ion.

    • N-tetradecanoyl-L-homoserine: Monitor the transition of the parent ion to a characteristic fragment ion.

The workflow for monitoring this compound degradation is as follows:

G Experimental Workflow for this compound Degradation Monitoring cluster_workflow Start Sample Collection (e.g., from stability study) Preparation Sample Preparation (Acidification, Extraction, Reconstitution) Start->Preparation Analysis UPLC-MS/MS Analysis (Separation and Detection) Preparation->Analysis Data Data Processing (Integration and Quantification) Analysis->Data Report Report Generation (Degradation Profile) Data->Report

This compound Degradation Monitoring Workflow
Forced Degradation Study Protocol

To understand the degradation profile of this compound under various stress conditions, a forced degradation study can be performed.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.

  • Alkaline Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature for various time points.

  • Oxidative Degradation: Treat this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to UV light.

3. Sample Analysis:

  • At each time point, neutralize the sample if necessary, and analyze using the stability-indicating UPLC-MS/MS method described above.

4. Data Evaluation:

  • Quantify the amount of remaining this compound and the formation of degradation products over time to establish the degradation kinetics under each stress condition.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under different conditions based on general knowledge of long-chain N-acyl-L-homoserine lactones. Actual degradation rates should be determined experimentally.

Condition Parameter Expected Stability of this compound Primary Degradation Product
pH pH 3-6HighMinimal degradation
pH 7ModerateN-tetradecanoyl-L-homoserine
pH > 8LowN-tetradecanoyl-L-homoserine
Temperature -80°CVery High (stable for months to years)Minimal degradation
-20°CHigh (stable for months)[3][4][5]Minimal degradation
4°CModerate (degradation may occur over days to weeks)N-tetradecanoyl-L-homoserine
Room Temperature (20-25°C)Low (degradation likely within hours to days)N-tetradecanoyl-L-homoserine
Enzymatic Presence of LactonaseVery LowN-tetradecanoyl-L-homoserine
Presence of AcylaseVery LowL-homoserine lactone, Tetradecanoic acid

References

Technical Support Center: Minimizing Ion Suppression for CAY10514

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing CAY10514 and other small molecules using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][3][4] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[2][3][4]

Q2: What are the common causes of ion suppression for a compound like this compound?

A2: Ion suppression is a form of matrix effect and can be caused by several factors.[2][3] Common causes include:

  • Competition for Ionization: In the ion source, this compound and matrix components compete for ionization. If matrix components are present in high concentrations or have a higher ionization efficiency, they can suppress the ionization of the analyte.[3][4][5]

  • Changes in Droplet Properties: Co-eluting compounds can alter the physical properties of the electrospray droplets, such as surface tension and volatility, hindering the efficient release of analyte ions into the gas phase.[5][6]

  • Endogenous Matrix Components: Biological samples contain numerous endogenous components like phospholipids, salts, and proteins that are known to cause ion suppression.[7][8]

  • Exogenous Contaminants: Contaminants from sample collection tubes, solvents, or formulation agents can also co-elute and cause ion suppression.[6][8][9]

Q3: How can I determine if ion suppression is affecting my this compound analysis?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[1][7][10] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix extract indicates the presence of co-eluting species that are causing ion suppression.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to ion suppression.

Problem: Significant decrease in this compound signal in matrix samples compared to neat solutions.

  • Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][6][11]

      • Solid-Phase Extraction (SPE): This is often the most effective technique for removing a wide range of interferences, including phospholipids and salts.[1][11]

      • Liquid-Liquid Extraction (LLE): LLE can effectively partition this compound into a cleaner solvent, leaving many matrix components behind.[1][7]

      • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecule interferences.[1][6]

    • Improve Chromatographic Separation: Modifying your LC method can separate this compound from the interfering components.[1][2]

      • Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and resolve this compound from the suppression zone.[1]

      • Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to Phenyl-Hexyl) can change selectivity and improve separation.[1]

      • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.[1][2]

    • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components.[1][2][6][10][12] This is only viable if the concentration of this compound remains sufficiently high for detection after dilution.[1][6]

Problem: Inconsistent and irreproducible results for this compound quality control (QC) samples.

  • Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.[1]

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.[1]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[1][11] Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][11]

    • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1][11]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the retention time windows where ion suppression occurs in the LC-MS analysis of this compound.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using your current sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the tee-union.[1][3]

    • Connect the syringe pump outlet, infusing the this compound standard solution at a low, constant flow rate (e.g., 10-20 µL/min), to the other inlet of the tee-union.[1][3]

    • Connect the outlet of the tee-union to the mass spectrometer's ion source.[1][3]

  • Analyte Infusion:

    • Begin infusing the this compound solution into the MS and acquire data in the appropriate monitoring mode (e.g., MRM). A stable, elevated baseline signal should be observed.[1][3]

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start the chromatographic run.[1][3]

  • Data Analysis:

    • Monitor the this compound signal. A significant drop in the signal intensity indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering matrix components.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Sample Cleanup

Objective: To remove matrix interferences from biological samples containing this compound prior to LC-MS analysis.

(Note: This is a general protocol and should be optimized for this compound and the specific sample matrix.)

Materials:

  • SPE cartridges (e.g., reversed-phase C18)

  • SPE vacuum manifold

  • Sample pre-treatment solution (e.g., 4% phosphoric acid in water)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 1-2 mL of methanol followed by 1-2 mL of water through the SPE cartridge.

  • Equilibration: Pass 1-2 mL of the sample pre-treatment solution through the cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1]

  • Washing: Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.[1] Apply vacuum to dry the cartridge.[1]

  • Elution: Place collection tubes in the manifold. Add 1-2 mL of the elution solvent to elute this compound.[1]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[1] Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.[1]

Data Presentation

Table 1: Illustrative Matrix Effect of this compound in Human Plasma

Sample Preparation MethodMean Peak Area (n=3)Standard DeviationMatrix Effect (%)
Neat Solution (A)1,520,48045,614100% (Reference)
Protein Precipitation (B)851,46968,11756%
Liquid-Liquid Extraction (C)1,185,97471,15878%
Solid-Phase Extraction (D)1,429,25157,17094%

Matrix Effect (%) = (Mean Peak Area in Matrix / Mean Peak Area in Neat Solution) x 100. A value below 100% indicates ion suppression.

Table 2: Illustrative Comparison of Chromatographic Conditions for this compound

ParameterMethod 1Method 2Method 3
ColumnC18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)C18 (2.1 x 50 mm, 1.7 µm)
Flow Rate1.0 mL/min1.0 mL/min0.4 mL/min
Gradient Time5 min5 min10 min
This compound Retention Time3.2 min4.1 min5.8 min
Ion Suppression Zone3.0 - 3.5 min3.0 - 3.5 min3.0 - 3.5 min
Co-elution with SuppressionYesNoNo

Visualizations

IonSuppressionMechanism cluster_source Electrospray Ion Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet GasPhaseIons Gas Phase Ions (Analyte) Droplet->GasPhaseIons Efficient Ionization SuppressedIons Gas Phase Ions (Suppressed) Droplet->SuppressedIons Ion Suppression MS Mass Spectrometer GasPhaseIons->MS SuppressedIons->MS

Caption: Mechanism of Ion Suppression in the ESI source.

TroubleshootingWorkflow Start Poor this compound Signal in Matrix CheckSuppression Perform Post-Column Infusion Experiment Start->CheckSuppression SuppressionObserved Ion Suppression Confirmed CheckSuppression->SuppressionObserved Yes NoSuppression No Significant Suppression CheckSuppression->NoSuppression No OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuppressionObserved->OptimizeSamplePrep OptimizeChroma Optimize Chromatography SuppressionObserved->OptimizeChroma UseSIL_IS Use Stable Isotope-Labeled Internal Standard SuppressionObserved->UseSIL_IS OtherIssues Investigate Other Potential Issues NoSuppression->OtherIssues Reevaluate Re-evaluate Signal OptimizeSamplePrep->Reevaluate OptimizeChroma->Reevaluate UseSIL_IS->Reevaluate Reevaluate->SuppressionObserved No Improvement Resolved Issue Resolved Reevaluate->Resolved Improved

Caption: Troubleshooting workflow for ion suppression.

References

Validation & Comparative

The Ideal Internal Standard for JWH 398 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of synthetic cannabinoids, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of internal standards for the analysis of JWH 398, a potent synthetic cannabinoid, with a focus on the performance of its isotopically labeled analog versus other commonly used deuterated standards.

Initially, a query regarding "CAY10514" as a potential internal standard for JWH 398 was investigated. However, searches have revealed that "this compound" is an item number for unrelated chemical products from Cayman Chemical and is not a designated internal standard for JWH 398. This guide will, therefore, focus on appropriate and commercially available internal standards for JWH 398 analysis.

The gold standard for quantitative analysis by mass spectrometry is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte itself. In the case of JWH 398, the ideal internal standard is JWH 398-d9. This is because its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.

However, in multi-analyte methods, it is common practice to use a limited number of deuterated standards to quantify a larger panel of compounds. A frequently used alternative for the analysis of various JWH compounds is JWH-018-d9. This guide compares the ideal standard, JWH 398-d9, with the commonly used surrogate, JWH-018-d9.

Performance Comparison: JWH 398-d9 vs. JWH-018-d9

The following table summarizes the key quantitative parameters for JWH 398 and the two internal standards based on typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It is important to note that exact values for retention times and ion abundances can vary depending on the specific instrumentation and analytical conditions.

ParameterJWH 398JWH 398-d9 (Ideal IS)JWH-018-d9 (Surrogate IS)
Molecular Weight 375.9 g/mol 385.0 g/mol 350.5 g/mol
Typical Retention Time (RT) ~4.6 min~4.6 min~4.5 min
Co-elution with Analyte N/AExcellentGood, but may exhibit slight chromatographic separation
Matrix Effect Compensation N/AExcellentGood to Moderate
Precursor Ion (m/z) 376.1385.2351.3
Product Ions (m/z) 189.1, 161.1189.1, 161.1155.1, 127.1
Commercial Availability Readily AvailableAvailable (e.g., Cayman Chemical)[1]Readily Available

Key Considerations for Internal Standard Selection

JWH 398-d9: As the isotopically labeled analog of the analyte, JWH 398-d9 is the superior choice for the quantitative analysis of JWH 398.[1] Its near-identical chemical structure ensures that it will co-elute with JWH 398, and experience the same degree of ion suppression or enhancement caused by the sample matrix. This leads to the most accurate and precise quantification.

JWH-018-d9: While not the ideal internal standard for JWH 398, JWH-018-d9 can be an acceptable surrogate, particularly in methods designed to screen for a wide range of synthetic cannabinoids. Its structural similarity to JWH 398 results in a close retention time and similar behavior during extraction and ionization. However, subtle differences in its chemical properties may lead to incomplete correction for matrix effects, potentially introducing a small bias in the quantitative results.

Experimental Protocol: LC-MS/MS Analysis of JWH 398

This protocol provides a general framework for the quantitative analysis of JWH 398 in a biological matrix (e.g., urine or blood) using an isotopically labeled internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of the biological sample, add the internal standard (JWH 398-d9 or JWH-018-d9) to a final concentration of 10 ng/mL.

  • Vortex the sample to ensure thorough mixing.

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analyte.

  • Elute the analyte and internal standard from the SPE cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • JWH 398: 376.1 -> 189.1 (quantifier), 376.1 -> 161.1 (qualifier).

      • JWH 398-d9: 385.2 -> 189.1 (quantifier).

      • JWH-018-d9: 351.3 -> 155.1 (quantifier).

3. Data Analysis

  • Integrate the peak areas for the quantifier MRM transitions of JWH 398 and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of JWH 398 in the samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the general experimental workflow for JWH 398 analysis and a simplified representation of the cannabinoid receptor signaling pathway.

G cluster_workflow Experimental Workflow for JWH 398 Analysis sample Biological Sample (e.g., Urine, Blood) add_is Spike with Internal Standard (JWH 398-d9) sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation and Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing and Quantification lcms->data

Caption: A typical experimental workflow for the quantitative analysis of JWH 398.

G cluster_pathway Simplified Cannabinoid Receptor Signaling jwh398 JWH 398 cb1_cb2 CB1/CB2 Receptors jwh398->cb1_cb2 gi Gi/o Protein Activation cb1_cb2->gi ac Inhibition of Adenylyl Cyclase gi->ac mapk Activation of MAPK Pathway gi->mapk camp Decreased cAMP ac->camp cellular_response Cellular Response camp->cellular_response mapk->cellular_response

Caption: Simplified signaling pathway of JWH 398 via cannabinoid receptors.

References

Precision in Focus: A Comparative Guide to CAY10514 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of prostaglandin signaling, the accurate and precise quantification of EP4 receptor antagonists is paramount. This guide provides a comprehensive comparison of the analytical performance of CAY10514 (also known as Grapiprant or CJ-023,423), a selective EP4 antagonist, with other alternatives, supported by experimental data and detailed methodologies.

This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), which plays a crucial role in inflammation, pain, and cancer progression.[1][2] The ability to reliably measure its concentration in biological matrices is essential for pharmacokinetic studies, dose-response assessments, and overall drug development. This guide delves into the analytical methods employed for this compound quantification, presenting key performance metrics and comparing them with another notable EP4 antagonist, LY3127760.

Comparative Analysis of Quantitative Performance

The primary method for the quantification of this compound and other small molecule EP4 antagonists in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are critical for accurate measurements in complex matrices like plasma.[3] The following tables summarize the quantitative performance of a validated LC-MS/MS method for this compound (Grapiprant) in rabbit plasma and a validated method for another selective EP4 antagonist, LY3127760, in human plasma.

Table 1: Quantitative Performance of this compound (Grapiprant) by LC-MS/MS

ParameterResult
Linearity Range5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)5 ng/mL
Limit of Detection (LOD)1.5 ng/mL
Intra-day Precision (%RSD)
50 ng/mL4.5%
500 ng/mL3.8%
800 ng/mL5.2%
Inter-day Precision (%RSD)
50 ng/mL6.8%
500 ng/mL5.5%
800 ng/mL7.1%
Accuracy (%Recovery)
50 ng/mL103.2%
500 ng/mL98.7%
800 ng/mL101.5%
Extraction Recovery>73%
Matrix Effect (Ion Suppression)≤9%

Data sourced from Baralla et al., 2018.[3][4]

Table 2: Quantitative Performance of a Comparator EP4 Antagonist (LY3127760) by LC-MS/MS

ParameterResult
Calibration Range0.5 - 250 ng/mL
Inter-assay Accuracy<8%
Inter-assay Precision<8%

Data for LY3127760 is presented as reported in the source material.

Experimental Protocols

To ensure the reproducibility and validity of quantitative data, detailed and robust experimental protocols are essential. Below are the summarized methodologies for the quantification of this compound (Grapiprant) and a typical functional assay used to assess EP4 receptor antagonism.

Protocol 1: LC-MS/MS Quantification of this compound (Grapiprant) in Rabbit Plasma

1. Sample Preparation:

  • A simple liquid-liquid extraction is performed on plasma samples.

2. Chromatographic Separation:

  • Reverse-phase chromatography is used.

  • A gradient elution is employed with a mobile phase consisting of 0.2% formic acid in water and acetonitrile.[4]

3. Mass Spectrometric Detection:

  • Tandem mass spectrometry (MS/MS) is used for detection and quantification.[4]

4. Validation Parameters:

  • The method is validated according to international guidelines, assessing selectivity, linearity, sensitivity (LLOQ and LOD), recovery, matrix effect, and precision (intra-day and inter-day).[4]

Protocol 2: In Vitro cAMP-Dependent Reporter Assay for EP4 Receptor Antagonism

1. Cell Culture:

  • HEK293 cells are engineered to overexpress the human EP4 receptor.

2. Assay Principle:

  • The assay measures the inhibition of PGE2-induced cyclic AMP (cAMP) production.[5] The EP4 receptor, upon activation by PGE2, stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels.[5]

3. Experimental Procedure:

  • Cells are treated with varying concentrations of the EP4 antagonist (e.g., this compound).

  • PGE2 is then added to stimulate the EP4 receptor.

  • Intracellular cAMP levels are measured using a suitable detection method, such as a cAMP-dependent reporter gene assay or a competitive immunoassay.

4. Data Analysis:

  • The concentration of the antagonist that inhibits 50% of the maximal PGE2-induced cAMP response (IC50) is determined.

Visualizing the Workflow and Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for this compound quantification and the signaling pathway it targets.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection Extraction Liquid-Liquid Extraction Plasma->Extraction Chromatography Reverse-Phase Chromatography Extraction->Chromatography MS Tandem Mass Spectrometry Chromatography->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation

Workflow for this compound quantification.

G EP4 Receptor Signaling Pathway and this compound Inhibition PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates This compound This compound This compound->EP4 Inhibits AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Inflammation, Pain) PKA->Downstream Phosphorylates

EP4 signaling and this compound inhibition.

References

A Comparative Guide to the Validation of Analytical Methods for CAY10514, a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of analytical methods for CAY10514, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in the quantification and stability testing of this compound and similar compounds. This document outlines common analytical techniques, presents a detailed experimental protocol for a stability-indicating HPLC method, and compares the performance characteristics of various analytical approaches.

Introduction to this compound and Analytical Validation

This compound is a small molecule inhibitor highly selective for the COX-2 enzyme over the COX-1 isoform. This selectivity is crucial for its therapeutic potential, as it targets inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1] The accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and ensuring product efficacy and safety.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][3] Key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5]

Signaling Pathway of COX-2 Inhibition

The diagram below illustrates the arachidonic acid cascade and the mechanism of action for a selective COX-2 inhibitor like this compound. It highlights how the selective inhibition of COX-2 blocks the production of prostaglandins responsible for inflammation and pain, while leaving the COX-1 pathway, which is involved in physiological functions like gastric protection, largely unaffected.

G Mechanism of Selective COX-2 Inhibition cluster_input Substrate cluster_output Products cluster_inhibitor Inhibitor AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG1 Physiological Prostaglandins (e.g., Gastric Protection) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PG2 CAY This compound CAY->COX2 Inhibits

Caption: Mechanism of Selective COX-2 Inhibition by this compound.
Comparison of Analytical Techniques

The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. For selective COX-2 inhibitors like this compound, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.[6]

Parameter HPLC with UV Detection LC-MS/MS Rationale & Comparison
Specificity Good to ExcellentSuperiorHPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting impurities or matrix components.[7] LC-MS/MS provides superior specificity by separating based on mass-to-charge ratio in addition to retention time, minimizing interferences.[6][8]
Sensitivity (LOD/LOQ) Moderate (ng/mL range)High (pg/mL to fg/mL range)LC-MS/MS is significantly more sensitive, making it the method of choice for bioanalytical studies where drug concentrations in plasma or tissue are very low.[9][10]
Linearity & Range Typically wide and suitable for assay and impurity quantification.Excellent, but may have a narrower linear dynamic range compared to UV detection without optimization.Both methods demonstrate excellent linearity over the required concentration ranges for pharmaceutical analysis.[11]
Application Routine quality control, content uniformity, assay, and stability testing of bulk drug and finished products.[12]Bioanalysis (pharmacokinetic studies), trace-level impurity analysis, and metabolite identification.HPLC-UV is robust and cost-effective for routine QC, while LC-MS/MS is essential for applications requiring high sensitivity and selectivity.[8][13]
Cost & Complexity Lower cost, less complex instrumentation and maintenance.Higher initial investment and operational complexity.The complexity and cost of LC-MS/MS are justified when the analytical requirements cannot be met by HPLC-UV.[6]

Experimental Protocol: Stability-Indicating HPLC Method Validation

This section details a generalized protocol for the development and validation of a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for this compound. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[14][15]

Method Development & Optimization
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol). The ratio is optimized to achieve a symmetric peak shape and adequate retention time for this compound (typically 5-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV scan).

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

Forced Degradation Studies

To establish the stability-indicating nature of the method, this compound is subjected to stress conditions to produce degradation products.[12][14]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples are then analyzed. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.[16][17]

Validation Parameters and Acceptance Criteria

The developed method is validated according to ICH Q2(R1) guidelines.[4]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, standard, and stressed samples. Assess peak purity of the analyte peak.No interference at the retention time of this compound. Peak purity index should be > 0.999.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected working concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy (% Recovery) Perform recovery studies by spiking a known amount of this compound into a placebo mixture at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1 or calculated from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy (%RSD ≤ 10%).
Robustness Intentionally vary method parameters (e.g., mobile phase pH ±0.2, flow rate ±10%, column temperature ±5 °C) and observe the effect on results.System suitability parameters should remain within limits. %RSD of results should be ≤ 2.0%.

Workflow for Analytical Method Validation

The following diagram outlines the logical workflow for validating an analytical method, from initial development to the final report, ensuring a systematic and compliant process.

G cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Evaluation & Reporting Dev 1. Analytical Method Development & Optimization Proto 2. Validation Protocol Preparation Dev->Proto Spec 3. Specificity & Forced Degradation Proto->Spec Lin 4. Linearity & Range Spec->Lin SST System Suitability (Throughout Execution) Spec->SST Prec 5. Precision (Repeatability & Intermediate) Lin->Prec Lin->SST Acc 6. Accuracy (Recovery) Prec->Acc Prec->SST Limits 7. LOD & LOQ Determination Acc->Limits Acc->SST Robust 8. Robustness Limits->Robust Limits->SST Robust->SST Report 9. Validation Report & Data Analysis Robust->Report

Caption: Standard workflow for the validation of an analytical method.

References

Navigating the Complex Landscape of Lipid Analysis: A Comparative Guide to CAY10514 (C14-4) Performance in High-Resolution Mass Spectrometers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the cutting-edge field of lipid nanoparticle (LNP) technology, the precise characterization of ionizable cationic lipids is paramount. This guide provides a comparative analysis of the performance of CAY10514, chemically known as C14-4, in two of the most prevalent high-resolution mass spectrometry platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers. Understanding the nuances of how these instruments characterize this complex lipid is crucial for ensuring the quality, efficacy, and safety of LNP-based therapeutics.

This compound (C14-4) is a multi-tailed ionizable cationic lipid integral to the formulation of LNPs for the delivery of nucleic acid payloads such as mRNA.[1] Its chemical structure, C84H173N5O7, with a molecular weight of 1365.3 g/mol , presents unique analytical challenges that necessitate high-resolution mass spectrometry for accurate identification and impurity profiling.[1] While specific, direct comparative studies on C14-4 across different mass spectrometers are not extensively published, this guide synthesizes known mass spectrometric behaviors of similar ionizable lipids and general principles of lipid analysis to provide a robust comparative framework.

Quantitative Performance Overview

The selection of a mass spectrometer for the analysis of C14-4 often depends on the specific analytical goal, be it rapid screening, precise quantification, or in-depth structural elucidation. Both Q-TOF and Orbitrap instruments offer distinct advantages in these areas. The following table summarizes the anticipated performance of C14-4 analysis on these platforms based on typical lipid analysis methodologies.

ParameterQuadrupole Time-of-Flight (Q-TOF)OrbitrapKey Considerations for C14-4
Mass Accuracy < 5 ppm< 1-2 ppmHigh mass accuracy is critical for confident elemental composition determination of C14-4 and its potential impurities, which may include oversaturated species.[2] Orbitrap generally provides higher accuracy.
Resolution 40,000 - 60,000 FWHMUp to >140,000 FWHMHigh resolution is essential to separate the isotopic peaks of the large C14-4 molecule and to distinguish it from closely eluting impurities. Orbitrap's higher resolution offers a distinct advantage here.
Sensitivity HighVery HighBoth platforms offer excellent sensitivity for detecting low-abundance lipid species. The choice may depend on the specific model and ionization source efficiency.
Scan Speed Very FastFastQ-TOF's faster scan speeds are advantageous for coupling with fast chromatography, enabling higher throughput analysis.
Dynamic Range GoodExcellentOrbitrap instruments typically offer a wider dynamic range, which is beneficial for quantifying C14-4 in the presence of other LNP components at varying concentrations.
Fragmentation Collision-Induced Dissociation (CID)Higher-energy Collisional Dissociation (HCD)Both CID and HCD are effective for fragmenting ionizable lipids. The primary fragmentation pathway involves the neutral loss of the lipid tails, revealing the core structure.

Experimental Protocols for C14-4 Analysis

Reproducible and accurate analysis of C14-4 requires meticulously developed experimental protocols. The following provides a generalized methodology for LC-MS/MS analysis applicable to both Q-TOF and Orbitrap platforms, based on standard practices for lipidomics.

Sample Preparation
  • Lipid Extraction: A modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction is typically employed to isolate lipids from the LNP formulation.

  • Internal Standard Spiking: To ensure accurate quantification, a suitable internal standard (e.g., a deuterated analog of a similar lipid) should be added prior to extraction.

  • Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent mixture, such as methanol/chloroform (1:1, v/v), compatible with the liquid chromatography mobile phase.

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used for the separation of ionizable lipids.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecules of C14-4, [M+H]+.

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 300-2000

    • Resolution (Orbitrap): 70,000 FWHM

    • Resolution (Q-TOF): 40,000 FWHM

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion Selection: The [M+H]+ ion of C14-4 (m/z ~1366.3) is selected for fragmentation.

    • Collision Energy: A stepped collision energy (e.g., 20, 40, 60 eV for HCD; optimized ramp for CID) should be applied to generate a comprehensive fragmentation spectrum.

    • Data Acquisition: Data-dependent acquisition (DDA) is often used to trigger MS/MS scans on the most abundant precursor ions.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the expected fragmentation of C14-4, the following diagrams are provided.

G Experimental Workflow for C14-4 Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing LNP_Formulation LNP_Formulation Lipid_Extraction Lipid_Extraction LNP_Formulation->Lipid_Extraction Bligh-Dyer/MTBE Reconstitution Reconstitution Lipid_Extraction->Reconstitution MeOH/CHCl3 LC_Separation LC_Separation Reconstitution->LC_Separation C18 Column MS_Detection MS_Detection LC_Separation->MS_Detection ESI+ Identification Identification MS_Detection->Identification Mass Accuracy Quantification Quantification Identification->Quantification Internal Standard

Caption: A generalized workflow for the analysis of C14-4 from LNP formulations.

G Hypothetical Fragmentation of C14-4 C14_4 C14-4 Precursor Ion [M+H]+ Fragmentation CID / HCD C14_4->Fragmentation Core Polyamine Core Fragment (Loss of alkyl chains) Fragmentation->Core Neutral Loss Tail1 Alkyl Chain Fragments Fragmentation->Tail1 Tail2 Fragments with Hydroxyl Group Fragmentation->Tail2

Caption: Expected fragmentation pattern of the C14-4 ionizable lipid in MS/MS.

Interpreting the Data: Q-TOF vs. Orbitrap

Q-TOF data for C14-4 would be characterized by high-resolution full scan spectra, allowing for accurate mass measurement of the precursor ion. The MS/MS spectra, generated through CID, would show characteristic neutral losses of the C14 alkyl chains. The high acquisition speed of a Q-TOF is particularly beneficial for impurity profiling in complex mixtures.

Orbitrap data would provide even higher mass accuracy and resolution, facilitating unambiguous elemental composition assignment and the separation of isobaric interferences. HCD in an Orbitrap often yields rich fragmentation spectra, providing detailed structural information about the polyamine core and the lipid tails. The superior dynamic range of the Orbitrap is advantageous for the accurate quantification of C14-4 alongside other LNP components like cholesterol and helper lipids.

Conclusion

Both Q-TOF and Orbitrap mass spectrometers are powerful tools for the comprehensive characterization of the ionizable cationic lipid this compound (C14-4). The choice between the two platforms will depend on the specific requirements of the analysis. For high-throughput screening and routine quality control where speed is a priority, a Q-TOF may be the preferred instrument. For in-depth structural elucidation, impurity characterization requiring the highest mass accuracy and resolution, and quantitative studies across a wide dynamic range, an Orbitrap would be the superior choice. Ultimately, a thorough understanding of the capabilities of each instrument, coupled with optimized analytical methods, will enable researchers to confidently characterize C14-4 and accelerate the development of safe and effective LNP-based therapies.

References

A Comparative Guide to the Immunoassay Cross-Reactivity of JWH-398 and its Deuterated Analog, JWH-398-d9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of the synthetic cannabinoid JWH-398 and its metabolites in common immunoassays. It also addresses the role and expected cross-reactivity of its deuterated analog, JWH-398-d9, for which direct experimental data is not available in published literature due to its specific application in confirmatory testing.

Introduction to JWH-398 and the Role of JWH-398-d9

JWH-398 is a potent synthetic cannabinoid from the naphthoylindole family that acts as an agonist at both the CB1 and CB2 cannabinoid receptors.[1] Due to its abuse potential, it is a controlled substance in many jurisdictions.[1][2] In toxicological and forensic screening, immunoassays are often employed as a rapid preliminary method to detect classes of drugs. These assays rely on antibody recognition of specific molecular structures.

JWH-398-d9 is a deuterated version of JWH-398, meaning specific hydrogen atoms in its structure have been replaced with deuterium, a stable isotope of hydrogen. Such isotopically labeled compounds are not intended as targets for screening immunoassays. Instead, they serve as ideal internal standards for definitive, quantitative confirmatory methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard is added to a sample at a known concentration to account for any loss during sample preparation and to normalize for variations in instrument response, thereby increasing the accuracy of quantification.

The minor increase in mass from deuterium substitution does not significantly alter the three-dimensional structure or the chemical properties of the molecule. Therefore, the antibody binding affinity of JWH-398-d9 in an immunoassay is expected to be virtually identical to that of non-deuterated JWH-398. This guide will focus on the documented cross-reactivity of JWH-398 and its primary metabolites.

cluster_0 Screening vs. Confirmatory Testing Workflow Sample Urine/Blood Sample Immunoassay Immunoassay Screen (ELISA, HEIA) Sample->Immunoassay Presumptive Presumptive Result (Positive / Negative) Immunoassay->Presumptive Add_IS Add Internal Standard (e.g., JWH-398-d9) Presumptive->Add_IS If Positive Extraction Sample Preparation (e.g., SPE, LLE) Add_IS->Extraction MS LC-MS/MS Analysis Extraction->MS Confirmed Confirmed & Quantified Result MS->Confirmed

Screening vs. Confirmatory Workflow
Metabolism of JWH-398

Like other JWH-series synthetic cannabinoids, JWH-398 is extensively metabolized in the body before excretion. The primary metabolic pathway involves Phase I oxidation reactions, primarily hydroxylation of the N-pentyl side chain, followed by further oxidation to a carboxylic acid.[3][4][5] These hydroxylated and carboxylated metabolites are the main targets for detection in urine-based drug tests, as the parent compound is often present at very low concentrations.[2][6] Immunoassays for synthetic cannabinoids are therefore typically designed to detect these more abundant metabolites.

cluster_1 Simplified Metabolic Pathway of JWH-398 cluster_2 Phase I Metabolism parent JWH-398 (Parent Compound) met_hydroxy JWH-398 N-(5-hydroxypentyl) metabolite parent->met_hydroxy Hydroxylation met_carboxy JWH-398 N-pentanoic acid metabolite met_hydroxy->met_carboxy Oxidation

Metabolic Pathway of JWH-398

Quantitative Cross-Reactivity Data

The cross-reactivity of JWH-398 and its metabolites varies significantly depending on the specific immunoassay, the antibody used, and the target analyte it was designed to detect. Most available assays are targeted toward metabolites of more common synthetic cannabinoids like JWH-018. The following table summarizes published data on the cross-reactivity of JWH-398 and its metabolites in these assays.

AnalyteImmunoassay TargetAssay TypeCross-Reactivity (%)
JWH-398 JWH-018 N-(5-hydroxypentyl) metaboliteDirect ELISA10%[7]
JWH-398 N-(5-hydroxypentyl) metabolite JWH-018 N-(5-hydroxypentyl) metaboliteDirect ELISA50%[7]
JWH-398 N-pentanoic acid metabolite JWH-018 N-(5-hydroxypentyl) metaboliteDirect ELISA14%[8]
JWH-398 JWH-018 N-pentanoic acid metaboliteHEIAData not quantified, but tested.[9]

Note: Cross-reactivity is calculated relative to the target analyte of the assay, which is considered 100%.

Experimental Protocols

The following are generalized protocols for the types of immunoassays used to generate the cross-reactivity data above. Specific parameters may vary by manufacturer.

Direct Competitive ELISA Protocol

This protocol is based on the methodology used for the NMS JWH-018 direct ELISA kit.[8]

  • Principle: This is a competitive immunoassay where the analyte in the sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites coated on a microtiter plate. Higher concentrations of the analyte in the sample result in less conjugate binding and a weaker colorimetric signal.

  • Key Reagents:

    • Antibody-coated 96-well microtiter plates

    • Drug-enzyme conjugate (e.g., JWH-018 metabolite conjugated to horseradish peroxidase)

    • Calibrators and controls (e.g., JWH-018 N-(5-hydroxypentyl) metabolite at 5 µg/L)

    • Substrate (e.g., TMB - Tetramethylbenzidine)

    • Stop Solution (e.g., 0.2N HCl)

  • Procedure:

    • Urine samples, calibrators, and controls are pipetted into the antibody-coated wells.

    • The drug-enzyme conjugate is added to each well.

    • The plate is incubated, allowing the sample analyte and the conjugate to compete for binding to the immobilized antibodies.

    • The plate is washed to remove unbound materials.

    • The substrate is added, which reacts with the bound enzyme conjugate to produce color.

    • After a second incubation, a stop solution is added to halt the reaction.

    • The absorbance (optical density) of each well is measured using a microplate reader, typically at a wavelength of 450 nm.

  • Calculation of Cross-Reactivity: The concentration of the cross-reacting compound required to produce a response equivalent to a specific concentration of the target calibrator is determined. The percent cross-reactivity is calculated as: (Concentration of Calibrator / Concentration of Cross-Reactant) x 100%

cluster_3 Competitive ELISA Workflow start Pipette Sample/Calibrator into Antibody-Coated Well add_conjugate Add Drug-Enzyme Conjugate start->add_conjugate incubate1 Incubate (Competition Step) add_conjugate->incubate1 wash Wash Plate incubate1->wash add_substrate Add Substrate (e.g., TMB) wash->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance (e.g., 450 nm) add_stop->read

References

CAY10514: Not a Tool for Forensic Proficiency Testing, but a Subject of Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research indicates that CAY10514 is not utilized as a standard or reference material in forensic laboratory proficiency testing. Instead, its documented applications lie within the realm of metabolic and cellular research. This guide will clarify the nature of this compound and provide an overview of the types of materials that are genuinely employed in forensic toxicology proficiency testing, along with the rigorous methodologies that underpin these critical quality assurance programs.

This compound is identified as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. These receptors are crucial in regulating lipid metabolism and glucose homeostasis. Consequently, the primary application of this compound is in laboratory research focused on conditions such as fatty liver disease and other metabolic disorders[2]. There is no scientific literature or documentation from forensic science organizations that suggests its use in the evaluation of forensic laboratory performance.

The Landscape of Forensic Toxicology Proficiency Testing

Proficiency testing in forensic toxicology is a cornerstone of quality assurance, designed to independently assess the capabilities of a laboratory and the accuracy of its analytical methods.[3][4] These programs are mandated by accrediting bodies to ensure the reliability of forensic evidence presented in legal proceedings.

Common Analytes in Forensic Proficiency Tests

Forensic toxicology proficiency tests typically involve the analysis of forensically relevant substances in biological matrices. The specific compounds included are representative of those commonly encountered in real-world forensic casework. These can be broadly categorized as:

  • Drugs of Abuse: This category includes a wide range of substances such as opioids (e.g., heroin, fentanyl), stimulants (e.g., cocaine, amphetamines), cannabinoids, and benzodiazepines.[5]

  • Therapeutic Drugs: Certain prescription medications with the potential for abuse or impairment are also included.

  • Alcohol and its Metabolites: Ethanol is a frequent subject of testing, particularly in the context of driving under the influence (DUI) cases.[6]

  • Poisons and Other Toxic Substances: While less common, proficiency tests may include classic poisons or other chemicals relevant to poisoning investigations.

Matrices Used in Testing

To accurately simulate casework, proficiency test samples are provided in various biological matrices, including:[6]

  • Blood (Whole Blood, Serum, or Plasma): The most common matrix for quantitative analysis.

  • Urine: Primarily used for screening for the presence of drugs and their metabolites.[5]

  • Oral Fluid: An increasingly popular matrix for detecting recent drug use.[5]

  • Hair: Used for determining a longer history of drug exposure.

  • Tissue Homogenates: May be used in simulated postmortem toxicology scenarios.[3]

The Proficiency Testing Workflow: A General Overview

The process of proficiency testing in a forensic toxicology laboratory follows a structured and rigorous workflow to ensure objectivity and a true assessment of the laboratory's capabilities.

Caption: A generalized workflow for forensic toxicology proficiency testing.

Experimental Protocols in Forensic Toxicology

The analytical methods employed in forensic toxicology are highly sensitive and specific. While the exact parameters may vary between laboratories, the fundamental principles of common techniques are standardized.

Gas Chromatography-Mass Spectrometry (GC-MS) for General Drug Screening
  • Sample Preparation: A biological sample (e.g., blood) is subjected to extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the drugs of interest from the biological matrix.

  • Derivatization (Optional): Some compounds may be chemically modified to improve their volatility and chromatographic properties.

  • Injection: The extracted and prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a long, thin capillary column. Different compounds move at different rates based on their chemical properties, leading to separation.

  • Ionization: As the separated compounds exit the GC column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to fragment into charged ions.

  • Mass Analysis: The ions are sorted by their mass-to-charge ratio.

  • Detection and Identification: A detector records the abundance of each ion at each mass. The resulting mass spectrum is a unique "fingerprint" that can be compared to a library of known compounds for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Fentanyl and its Analogs
  • Sample Preparation: Similar to GC-MS, the sample is extracted to isolate the target analytes.

  • Injection: The extract is injected into the liquid chromatograph.

  • Separation: The sample is pumped through a column packed with a stationary phase. Different compounds interact differently with the stationary phase and the mobile phase (a solvent), leading to separation.

  • Ionization: As the separated compounds exit the LC column, they are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ions are analyzed by the mass spectrometer, often a tandem mass spectrometer (MS/MS) for increased specificity. In MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are detected.

  • Detection and Quantification: The presence of specific parent and product ions at the correct retention time confirms the identity of the compound. The detector response is used to quantify the amount of the substance present.

Data Comparison in Proficiency Testing

The results submitted by a participating laboratory are compared against the known concentrations of the analytes in the proficiency test samples. The performance is typically evaluated based on qualitative identification (correctly identifying the substances present) and quantitative accuracy (measuring the concentration within an acceptable range of the true value).

ParameterTypical Acceptance Criteria
Qualitative Identification 100% correct identification of all target analytes. No false positives or false negatives.
Quantitative Analysis Reported concentration within ±20% or ±2 standard deviations of the mean of all participants or the target value.

References

A Comparative Analysis of Prostaglandin E2 Immunoassays: Linearity and Limits of Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of Prostaglandin E2 (PGE2), with a focus on key performance characteristics such as linearity and limits of detection. This information is crucial for researchers, scientists, and drug development professionals to select the most appropriate assay for their experimental needs. While the specific product "CAY10514" was not identified as a distinct product in the initial search, this guide will compare several alternative PGE2 ELISA kits, which are functionally equivalent.

Performance Comparison of PGE2 ELISA Kits

The following table summarizes the linearity, limit of detection (LOD), and other relevant specifications for various PGE2 ELISA kits. This data is compiled from publicly available product information.

Parameter Cayman Chemical (Item No. 514010) [1]Abcam (ab133021) [2]Abcam (ab136948) [3]Arbor Assays (DetectX®) [4]Thermo Fisher Scientific [5]
Assay Type Competitive ELISACompetitive ELISAChemiluminescent Competitive ELISACompetitive ImmunoassayCompetitive Immunoassay
Assay Range 7.8-1,000 pg/mL[1]Not explicitly stated, but standard curve suggests a similar range.7.81-1,000 pg/mL[3]2-1,000 pg/mL[4]Not explicitly stated, but standard curve is generated.
Limit of Detection (LOD) 11 pg/mL[1]13.4 pg/mL[2][5]6.03 pg/mL[3]3.25 pg/mL[4]13.4 pg/mL[5]
Sensitivity (80% B/B₀) approx. 13 pg/mL[1]Not StatedNot StatedNot StatedNot Stated
Linearity Not explicitly stated.A sample containing 50,000 pg/mL PGE2 was diluted, and the line obtained had a slope of 1.1610 and a correlation coefficient of 1.000.[2]A sample containing 620.7 pg/mL PGE2 was diluted and measured.[3]A minimum dilution of 1:10 for human and 1:20 for mouse samples is required to ensure linearity.[4]A sample containing 50,000 pg/mL PGE2 was serially diluted, yielding a line with a slope of 1.161 and a correlation coefficient of 1.000.[5]
Sample Types Urine, plasma, tissue culture supernatants[1]Tissue culture media, Human saliva, serum, and urine.[2]Tissue, urine and plasma samples.[3]Serum, plasma, urine, saliva.[4]Biological fluids.[5]
Incubation Time 18 hours[1]Not StatedNot Stated2.5 hours (Regular and Low Sample Volume Formats)[4]Not Stated

Experimental Protocols

Detailed methodologies are essential for reproducing and validating experimental findings. Below are generalized protocols for determining the limit of detection and assessing linearity, based on the information provided for the compared PGE2 ELISA kits.

Protocol for Determining the Limit of Detection (LOD)

The LOD is typically determined by measuring the variability of the blank (zero standard) and relating it to the slope of the standard curve.

Materials:

  • PGE2 ELISA Kit (including microplate, standards, buffers, and detection reagents)

  • Microplate reader

  • Precision pipettes and tips

Procedure:

  • Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Prepare Zero Standard: Prepare a sufficient number of replicates of the zero standard (assay buffer without any PGE2). A minimum of 16 wells is recommended to obtain a statistically significant measure of the background signal.[3][5]

  • Run Assay: Perform the ELISA according to the kit's instructions. This typically involves adding standards, samples, and detection reagents to the microplate, followed by incubation and washing steps.

  • Measure Absorbance/Signal: Read the absorbance or chemiluminescent signal using a microplate reader at the recommended wavelength.

  • Calculate the Mean and Standard Deviation of the Zero Standard: Calculate the average (mean) and the standard deviation (SD) of the signal from the zero standard replicates.

  • Determine the LOD: The LOD is calculated as the concentration of PGE2 that corresponds to the mean signal of the zero standard plus two or three standard deviations.[2][3][5] This value is then interpolated from the standard curve.

Protocol for Assessing Linearity

Linearity demonstrates that the assay provides results that are directly proportional to the concentration of the analyte in the sample.

Materials:

  • PGE2 ELISA Kit

  • High-concentration PGE2 sample

  • Assay buffer or sample diluent

  • Microplate reader

  • Precision pipettes and tips

Procedure:

  • Prepare a High-Concentration Sample: Spike a sample matrix (e.g., tissue culture media, serum) with a known high concentration of PGE2 (e.g., 50,000 pg/mL).[2][5]

  • Perform Serial Dilutions: Create a series of serial dilutions of the high-concentration sample using the provided assay buffer or an appropriate sample diluent.

  • Run Assay: Assay the undiluted high-concentration sample and each of the serial dilutions in duplicate or triplicate according to the kit's protocol.

  • Measure and Calculate Concentrations: Measure the signal for each dilution and calculate the corresponding PGE2 concentration using the standard curve generated in the same assay run.

  • Plot and Analyze: Plot the measured concentrations against the expected (theoretical) concentrations for each dilution. Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (R²). An R² value close to 1.000 and a slope close to 1 indicate good linearity.[2][5]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified biosynthesis pathway of Prostaglandin E2 from arachidonic acid.

PGE2_Biosynthesis Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1/COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase activity of COX PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase

Caption: Simplified Prostaglandin E2 (PGE2) biosynthesis pathway.

Experimental Workflow

The diagram below outlines the key steps in a typical experimental workflow for determining the Limit of Detection of a PGE2 ELISA.

LOD_Workflow start Start: Prepare Reagents and Standards prepare_zero Prepare ≥16 Replicates of Zero Standard (Blank) start->prepare_zero run_assay Perform ELISA According to Kit Protocol prepare_zero->run_assay read_plate Read Absorbance/Signal on Microplate Reader run_assay->read_plate calculate_stats Calculate Mean and Standard Deviation of the Blank Replicates read_plate->calculate_stats interpolate Interpolate LOD from Standard Curve (Mean_blank + 2*SD_blank) calculate_stats->interpolate end_lod End: Limit of Detection Determined interpolate->end_lod

Caption: Workflow for determining the Limit of Detection (LOD).

References

Performance of 4-octyl Itaconate in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initially requested product, CAY10514, could not be identified through available resources. It is presumed to be a non-existent or discontinued product code. Therefore, this guide provides a comprehensive performance comparison for a representative bioactive small molecule, 4-octyl Itaconate , a cell-permeable derivative of the anti-inflammatory metabolite itaconate. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 4-octyl Itaconate

4-octyl Itaconate is a synthetic, cell-permeable prodrug of itaconate, an endogenous metabolite produced by immune cells, particularly macrophages, during inflammation. Itaconic acid itself has limited cell permeability, making 4-octyl Itaconate a valuable tool for studying the intracellular effects of itaconate. Once inside the cell, esterases hydrolyze 4-octyl Itaconate to release itaconate. The primary mechanism of action for itaconate is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of antioxidant and anti-inflammatory responses.

Comparative Performance in Biological Matrices

The performance of 4-octyl Itaconate and its active form, itaconate, can be assessed in various biological matrices. Key performance indicators include stability, recovery, and the extent of matrix effects during analysis.

Table 1: Performance Characteristics of Itaconate Analysis in Biological Matrices

ParameterPlasmaSerumTissue Homogenate
Analyte Stability Endogenous itaconate levels are generally low and can be susceptible to degradation. Spiked 4-octyl itaconate is expected to be rapidly hydrolyzed by plasma esterases.Similar to plasma, with potential for continued cellular metabolism post-collection if not handled properly.Stability is highly dependent on the tissue type and the efficiency of homogenization and enzyme inhibition.
Extraction Recovery Good recovery can be achieved with protein precipitation (e.g., methanol, acetonitrile) followed by solid-phase extraction (SPE).Comparable to plasma, with similar extraction efficiencies expected.Recovery can be more variable due to higher lipid and protein content, often requiring more complex extraction procedures.
Matrix Effects (LC-MS/MS) Ion suppression or enhancement is common due to phospholipids and other endogenous components. Use of an internal standard is critical.Matrix effects are similar to plasma but can differ slightly due to the presence of clotting factors.Significant matrix effects are expected and vary between different tissues. Thorough method validation is required for each tissue type.
Typical Concentration Endogenous itaconate levels in healthy individuals are typically low (µM range), but can increase significantly during inflammation.Similar to plasma.Concentrations vary widely depending on the tissue and the inflammatory state.

Alternatives to 4-octyl Itaconate

Several other compounds can be used to modulate similar pathways. The choice of an alternative depends on the specific research question, target pathway, and desired mechanism of action.

Table 2: Comparison of 4-octyl Itaconate with Alternative Compounds

CompoundTarget/Mechanism of ActionAdvantagesDisadvantages
Dimethyl Fumarate (DMF) Nrf2 activator; reacts with Keap1 cysteine residues.Clinically approved for multiple sclerosis; well-characterized.Can have off-target effects; may cause gastrointestinal side effects.
Sulforaphane Nrf2 activator; derived from cruciferous vegetables.Natural product; extensive research on its antioxidant effects.Lower potency compared to synthetic activators; bioavailability can be variable.
Bardoxolone Methyl Nrf2 activator; semi-synthetic triterpenoid.Potent activator of Nrf2.Associated with safety concerns in clinical trials (fluid retention, heart failure).
CAY10444 S1P3 receptor antagonist.Specific for the S1P3 receptor, allowing for targeted investigation of this pathway.Different mechanism of action (G-protein coupled receptor signaling) compared to Nrf2 activation.

Experimental Protocols

Quantification of Itaconate in Plasma/Serum by LC-MS/MS

This protocol provides a general workflow for the analysis of itaconate in plasma or serum.

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis s1 Collect blood in EDTA or heparin tubes s2 Centrifuge to separate plasma/serum s1->s2 s3 Protein precipitation (e.g., with cold methanol containing internal standard) s2->s3 s4 Vortex and centrifuge to pellet protein s3->s4 s5 Collect supernatant and evaporate to dryness s4->s5 s6 Reconstitute in mobile phase s5->s6 a1 Inject sample onto a C18 reverse-phase column s6->a1 a2 Gradient elution with mobile phases (e.g., water with formic acid and acetonitrile with formic acid) a1->a2 a3 Detection by tandem mass spectrometry in negative ion mode a2->a3 a4 Monitor specific MRM transitions for itaconate and internal standard a3->a4 d1 Integrate peak areas a4->d1 d2 Calculate analyte/internal standard peak area ratio d1->d2 d3 Quantify using a calibration curve d2->d3

Caption: Workflow for itaconate quantification in plasma/serum.

Methodology:

  • Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA for plasma). For serum, collect blood in tubes without anticoagulant and allow to clot.

  • Matrix Preparation: Centrifuge the blood samples to separate plasma or serum. Store samples at -80°C until analysis.

  • Extraction: To 100 µL of plasma or serum, add 400 µL of cold methanol containing a suitable internal standard (e.g., deuterated itaconic acid). Vortex thoroughly and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a liquid chromatography system coupled to a tandem mass spectrometer. Use a C18 column for separation and a gradient elution. Detection is typically performed in negative ion mode using Multiple Reaction Monitoring (MRM).

In vivo Evaluation of 4-octyl Itaconate in a Mouse Model of Sepsis

This protocol describes a general procedure to assess the in vivo efficacy of 4-octyl Itaconate.

Experimental Workflow:

G cluster_0 Animal Model cluster_1 Treatment cluster_2 Sample Collection cluster_3 Analysis a1 Induce sepsis in mice (e.g., via LPS injection) t1 Administer 4-octyl Itaconate (e.g., 50 mg/kg, i.p.) a1->t1 t2 Administer vehicle control a1->t2 s1 Collect blood at specified time points t1->s1 t2->s1 s2 Isolate serum s1->s2 s3 Harvest tissues (e.g., lung, liver) s1->s3 an1 Measure serum cytokine levels (e.g., IL-1β, TNF-α) by ELISA s2->an1 an2 Assess Nrf2 protein expression in tissue homogenates by Western blot s3->an2 an3 Histopathological analysis of tissues s3->an3 G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Itaconate Itaconate Itaconate->Keap1 Alkylates Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Navigating the Quantification of JWH-398: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of synthetic cannabinoid analysis is in constant flux, demanding robust and reliable quantification methods for forensic and research applications. One such compound of interest is JWH-398, a potent naphthoylindole synthetic cannabinoid. This guide provides a comparative overview of established analytical methodologies for the quantification of JWH-398, offering insights into their protocols, performance, and data. While the specific use of CAY10514 as an internal standard for JWH-398 quantification is not extensively documented in available literature, this guide will focus on validated methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) that employ other internal standards.

Comparative Analysis of Quantification Methods

The accurate quantification of JWH-398 is crucial for toxicological analysis and understanding its pharmacokinetic properties. Below is a summary of quantitative data from various studies employing different analytical techniques.

MethodMatrixInternal Standard(s)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Linearity (r²)Reference
LC-MS/MS Human UrineD5-JWH-200, D9-JWH-0810.1 - 1.0 µg/L50 - 100 µg/L> 0.994[1]
LC-MS/MS Whole BloodJWH-018-D11, JWH-073-D90.675 ng/mLNot SpecifiedNot Specified[2]
LC-MS/MS UrineJWH-018-D11, JWH-073-D90.225 ng/mLNot SpecifiedNot Specified[2]
GC-MS Whole BloodNot Specified0.005 µg/mL (for JWH-018)0.04 µg/mL (for JWH-018)Not Specified[3]

Note: Data for GC-MS specific to JWH-398 was not available in the provided results; however, data for a structurally similar compound (JWH-018) is included for comparative purposes.

Experimental Protocols: A Closer Look

Detailed methodologies are paramount for reproducibility and validation in analytical sciences. Here, we outline the experimental protocols for the key methods used in JWH-398 quantification.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for JWH-398 in Human Urine

This method is designed for the simultaneous quantification of multiple synthetic cannabinoids and their metabolites in urine.[1]

Sample Preparation:

  • Urine samples undergo hydrolysis with β-glucuronidase.

  • Extraction is performed using supported liquid extraction (SLE) columns.

  • The eluate is evaporated and reconstituted in the initial mobile phase.

Chromatographic Conditions:

  • Column: Restek Ultra Biphenyl column

  • Mobile Phase:

    • A: 0.01% formic acid in water

    • B: 0.01% formic acid in 50:50 methanol:acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A gradient elution is employed to separate the analytes.

Mass Spectrometry Conditions:

  • Instrument: ABSciex 5500 Qtrap mass spectrometer with an electrospray source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Synthetic Cannabinoids

This protocol provides a general framework for the analysis of synthetic cannabinoids in herbal incense blends.[4]

Sample Preparation:

  • The herbal sample is homogenized.

  • A solvent extraction is performed using a mixture of methylene chloride and isopropanol.

  • The organic layer is separated and concentrated for analysis.

Chromatographic Conditions:

  • Instrument: Agilent Triple Quadrupole GC/MS.

  • Column: Specific column details are not provided in the abstract.

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to achieve separation.

Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI).

  • Detection: Multiple Reaction Monitoring (MRM) is utilized for enhanced selectivity and sensitivity.[4]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for LC-MS/MS and GC-MS based quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis sle Supported Liquid Extraction (SLE) hydrolysis->sle reconstitution Evaporation & Reconstitution sle->reconstitution lc Liquid Chromatography (Restek Ultra Biphenyl) reconstitution->lc msms Tandem Mass Spectrometry (ESI+, MRM) lc->msms data Data Acquisition & Quantification msms->data

Caption: LC-MS/MS workflow for JWH-398 quantification in urine.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis herbal Herbal Sample homogenization Homogenization herbal->homogenization extraction Solvent Extraction (CH2Cl2/IPA) homogenization->extraction concentration Concentration extraction->concentration gc Gas Chromatography concentration->gc ms Mass Spectrometry (EI, MRM) gc->ms data_gc Data Analysis ms->data_gc

Caption: General GC-MS workflow for synthetic cannabinoid analysis.

Conclusion

While the direct application of this compound for JWH-398 quantification remains to be extensively documented, researchers have a robust toolkit of validated methods at their disposal. Both LC-MS/MS and GC-MS offer the sensitivity and selectivity required for the accurate determination of JWH-398 in various matrices. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, desired limits of detection, and available instrumentation. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own quantification assays for JWH-398 and other synthetic cannabinoids.

References

Safety Operating Guide

Proper Disposal of CAY10514: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary diagnostic or therapeutic use.

This document provides essential safety and logistical information for the proper disposal of CAY10514, a chemical compound used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Safety Precautions

This compound, also known as 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-4(1H)-pyridinone, is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity - Oral 4)

  • Causes skin irritation (Skin Irritation 2)

  • Causes serious eye irritation (Eye Irritation 2A)

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure 3)

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

Equipment TypeSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene)
RespiratoryUse in a well-ventilated area or fume hood
Body ProtectionLaboratory coat

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. For significant spills, this is best performed in a fume hood.

  • Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled chemical waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous chemical waste in accordance with institutional and local regulations.

Disposal Procedures for Unused this compound and Contaminated Materials

Disposal of this compound and any materials contaminated with it must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program.[1][2] Do not dispose of this compound down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated PPE (gloves, etc.), and contaminated absorbent materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in solution, collect it in a labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling:

    • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound (2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-4(1H)-pyridinone)".

    • Include the approximate amount of waste.

  • Storage:

    • Store the sealed waste container in a designated, secure secondary containment area, away from incompatible materials.

    • Follow the storage conditions listed on the product insert.

  • Arrange for Pickup:

    • Contact your institution's EHS or hazardous waste disposal office to schedule a pickup. Follow their specific procedures for waste transfer.[1][3]

Table 2: this compound Disposal Summary

Waste TypeDisposal ContainerDisposal Method
Unused this compound (Solid)Labeled Hazardous Waste Container (Solid)Transfer to institutional EHS for incineration or other approved disposal.
Contaminated Labware (pipette tips, etc.)Labeled Hazardous Waste Container (Solid)Transfer to institutional EHS for incineration or other approved disposal.
This compound Solutions (Liquid)Labeled Hazardous Waste Container (Liquid)Transfer to institutional EHS for chemical treatment and/or disposal.
Contaminated PPE (gloves, etc.)Labeled Hazardous Waste Container (Solid)Transfer to institutional EHS for incineration or other approved disposal.

Experimental Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_waste Waste Segregation & Collection cluster_disposal Final Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/handle this compound in a fume hood B->C D Perform experiment C->D E Segregate Solid Waste (Unused chemical, contaminated PPE) D->E F Segregate Liquid Waste (Solutions containing this compound) D->F G Store waste in a designated, secure area E->G F->G H Label waste containers clearly G->H I Contact EHS for waste pickup H->I

Caption: Workflow for safe handling and disposal of this compound.

References

Personal protective equipment for handling CAY10514

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for CAY10514

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier: this compound is also known as CP102, with the chemical name 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-4(1H)-pyridinone and CAS number 126055-13-8.[1][2] It is an iron chelator.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid substance that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, stringent safety measures are required when handling this compound.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently, especially if contaminated.To prevent skin contact which can cause irritation.[3]
Body Protection A fully fastened laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation. Work should be conducted in a well-ventilated area, preferably a fume hood.To prevent inhalation, which may cause respiratory irritation.[3]
Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials and sources of ignition.[3]

2. Weighing and Solution Preparation:

  • All handling of the solid compound should be performed inside a certified chemical fume hood to minimize inhalation risk.[3]

  • Before weighing, decontaminate the work surface within the fume hood.

  • Use an analytical balance placed inside the fume hood if possible. If not, tare a sealed container, add the powder inside the fume hood, seal the container, and then weigh it outside the hood.

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in DMF, DMSO, and PBS (pH 7.2).[2]

3. Experimental Use:

  • When using solutions of this compound, continue to wear all recommended PPE.

  • Avoid generating aerosols.

  • Clearly label all containers with the chemical name, concentration, and hazard symbols.

4. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and clean the spill site with an appropriate solvent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and leak-proof container. Do not mix with other incompatible waste streams.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's safety office.

Hypothetical Experimental Protocol: In Vitro Iron Chelation Assay

This protocol details a hypothetical experiment to assess the iron-chelating activity of this compound in a cell-free system.

Objective: To determine the concentration-dependent iron (Fe³⁺) chelating ability of this compound using a colorimetric assay.

Methodology:

  • Preparation of Reagents:

    • This compound Stock Solution (10 mM): Accurately weigh 1.832 mg of this compound and dissolve it in 1 mL of DMSO.

    • FeCl₃ Stock Solution (10 mM): Dissolve 1.622 mg of anhydrous FeCl₃ in 1 mL of deionized water.

    • Ferrozine Solution (5 mM): Dissolve 2.45 mg of Ferrozine in 1 mL of deionized water.

    • HEPES Buffer (50 mM, pH 7.4): Prepare and adjust the pH of the buffer.

  • Assay Procedure:

    • Prepare serial dilutions of the this compound stock solution in HEPES buffer to achieve final concentrations ranging from 1 µM to 100 µM.

    • In a 96-well plate, add 50 µL of each this compound dilution.

    • Add 50 µL of the 10 mM FeCl₃ solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for chelation.

    • Add 100 µL of the 5 mM Ferrozine solution to each well. Ferrozine will react with any unchelated iron to form a colored complex.

    • Incubate for another 5 minutes at room temperature.

    • Measure the absorbance at 562 nm using a microplate reader. A decrease in absorbance indicates a higher iron-chelating activity of this compound.

  • Data Analysis:

    • Calculate the percentage of iron chelation for each concentration of this compound.

    • Plot the percentage of chelation against the log of the this compound concentration to determine the IC₅₀ value.

Visual Workflow and Logic Diagrams

Handling Workflow for this compound Solid

G A Receiving & Inspection B Storage in Cool, Dry, Ventilated Area A->B C Work in Fume Hood B->C D Wear Full PPE (Goggles, Gloves, Lab Coat) C->D E Weighing Solid D->E F Solution Preparation E->F G Experimental Use F->G H Decontamination of Work Area G->H I Waste Segregation (Solid & Liquid) H->I J Properly Labeled Waste Containers I->J K Hazardous Waste Disposal J->K G cluster_0 Reaction Setup cluster_1 Detection A This compound dilutions C Incubation (Chelation) A->C B FeCl3 Solution B->C D Add Ferrozine Solution C->D E Incubation (Color Development) D->E F Measure Absorbance at 562 nm E->F G Data Analysis (IC50 Calculation) F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.